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2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane Documentation Hub

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  • Product: 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
  • CAS: 497181-18-7

Core Science & Biosynthesis

Foundational

Spectroscopic data of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane, a chalcone epoxide derivative. Intended for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind spectroscopic observations, ensuring a thorough understanding of the molecule's structural features.

Introduction and Molecular Structure

2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane is a derivative of a chalcone epoxide. Chalcones and their derivatives are a significant class of compounds, known for their broad range of biological activities, which makes their structural elucidation paramount. Spectroscopic analysis provides the definitive proof of structure, offering insights into the electronic environment of each atom and the connectivity of the molecular framework.

The structural integrity of this molecule is confirmed through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle, and together, they offer an unambiguous characterization.

molecular_structure cluster_benzoyl 4-Fluorobenzoyl Group cluster_oxirane Oxirane Ring cluster_phenyl 4-Methoxyphenyl Group C_CO C=O C_Aryl_C1 C C_CO->C_Aryl_C1 C_ox1 CH C_CO->C_ox1 F_Aryl_C4 F C_Aryl_C2 CH C_Aryl_C1->C_Aryl_C2 C_Aryl_C3 CH C_Aryl_C2->C_Aryl_C3 C_Aryl_C4 C C_Aryl_C3->C_Aryl_C4 C_Aryl_C5 CH C_Aryl_C4->C_Aryl_C5 C_Aryl_C6 CH C_Aryl_C5->C_Aryl_C6 C_Aryl_C6->C_Aryl_C1 C_ox2 CH C_ox1->C_ox2 O_ox O C_ox2->O_ox C_Ph_C1 C C_ox2->C_Ph_C1 O_ox->C_ox1 C_Ph_C2 CH C_Ph_C1->C_Ph_C2 C_Ph_C3 CH C_Ph_C2->C_Ph_C3 C_Ph_C4 C C_Ph_C3->C_Ph_C4 C_Ph_C5 CH C_Ph_C4->C_Ph_C5 O_MeO O C_Ph_C4->O_MeO C_Ph_C6 CH C_Ph_C5->C_Ph_C6 C_Ph_C6->C_Ph_C1 C_Me CH₃ O_MeO->C_Me

Caption: Molecular structure of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of CDCl₃ is due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent residual peak.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). TMS is chosen because it is chemically inert, volatile, and its single, sharp signal does not typically overlap with analyte signals.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.

  • Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged to ensure a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹H NMR Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
~8.10 - 8.00Doublet of Doublets (dd)2HH-2', H-6' (Aromatic)Protons ortho to the electron-withdrawing carbonyl group are significantly deshielded. They appear as a doublet of doublets due to coupling with both the ortho fluorine and meta protons.
~7.30 - 7.20Doublet (d)2HH-2'', H-6'' (Aromatic)Protons ortho to the oxirane ring and on the methoxy-substituted ring. They are deshielded by the aromatic ring current and show coupling to the meta protons.
~7.20 - 7.10Triplet (t) or dd2HH-3', H-5' (Aromatic)Protons meta to the carbonyl group and ortho to the fluorine atom. The signal is a triplet-like pattern due to coupling with two neighboring protons and the fluorine atom.
~6.95 - 6.85Doublet (d)2HH-3'', H-5'' (Aromatic)Protons meta to the oxirane ring and ortho to the electron-donating methoxy group are shielded. They show coupling only to the ortho protons.
~4.30Doublet (d)1HH-2 (Oxirane)This proton is adjacent to the strongly deshielding carbonyl group. It is coupled to the H-3 proton of the oxirane ring.
~3.90Doublet (d)1HH-3 (Oxirane)This proton is adjacent to the methoxyphenyl group. It is coupled to the H-2 proton of the oxirane ring. The trans-coupling constant (J) is typically smaller (around 2-4 Hz) than a cis-coupling constant.[1]
~3.80Singlet (s)3H-OCH₃ (Methoxy)The protons of the methoxy group are in a shielded environment and do not couple with other protons, resulting in a sharp singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often preferred to reduce acquisition time, as ¹³C has a low natural abundance.

  • Data Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer using a broadband proton-decoupled pulse sequence. This standard technique collapses all ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a single sharp line, simplifying interpretation.

  • Parameters: A typical experiment involves a 45-degree pulse angle and a relaxation delay of 2 seconds. A large number of scans (several hundred to thousands) are required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.

¹³C NMR Data Summary
Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~192.0C=O (Ketone)The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization.
~166.0 (d)C-4' (C-F)The carbon directly bonded to fluorine is deshielded and appears as a doublet due to strong one-bond ¹³C-¹⁹F coupling.
~160.0C-4'' (C-O)The aromatic carbon attached to the electron-donating methoxy group is shielded.
~132.0 (d)C-2', C-6'Aromatic carbons ortho to the carbonyl group are deshielded. They show a smaller two-bond coupling to the fluorine atom.
~130.0C-1'The quaternary carbon attached to the carbonyl group.
~128.0C-2'', C-6''Aromatic carbons ortho to the oxirane ring.
~127.0C-1''The quaternary carbon attached to the oxirane ring.
~116.0 (d)C-3', C-5'Aromatic carbons meta to the carbonyl group are shielded relative to the ortho carbons and show three-bond coupling to fluorine.
~114.5C-3'', C-5''Aromatic carbons ortho to the methoxy group are significantly shielded by its electron-donating effect.
~62.0C-3 (Oxirane)The oxirane carbons appear in a characteristic region, shifted downfield due to the strain of the three-membered ring and the electronegativity of the oxygen atom.[2]
~60.0C-2 (Oxirane)This oxirane carbon is further deshielded by the adjacent carbonyl group.[2]
~55.5-OCH₃ (Methoxy)The sp³ hybridized carbon of the methoxy group is shielded and appears in the typical aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, preferred method as it requires minimal sample preparation and is non-destructive.

  • Background Scan: A background spectrum of the clean ATR crystal is recorded. This is crucial as it is subtracted from the sample spectrum to remove any interfering signals from atmospheric CO₂ and water vapor.

  • Sample Scan: The sample spectrum is then recorded.

  • Data Acquisition: Typically, 16-32 scans are co-added and averaged in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ to produce the final spectrum.

FT-IR Data Summary
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100-3000MediumC-H StretchAromatic C-H
~2950-2850MediumC-H StretchAliphatic C-H (-OCH₃)
~1685StrongC=O StretchAryl Ketone
~1600, ~1500Medium-StrongC=C StretchAromatic Ring
~1260StrongAsymmetric C-O StretchAryl Ether (-OCH₃)
~1250StrongC-F StretchAryl Fluoride
~1240StrongC-O-C "Ring Breathing"Epoxide (Oxirane)
~910StrongAsymmetric C-O-C StretchEpoxide (Oxirane)
~840StrongSymmetric C-O-C StretchEpoxide (Oxirane)

Interpretation Insights:

  • Ketone Stretch: The C=O stretch appears around 1685 cm⁻¹. Its position below 1700 cm⁻¹ is characteristic of an aryl ketone, where conjugation with the aromatic ring lowers the vibrational frequency compared to a saturated ketone.[3][4]

  • Epoxide Peaks: The presence of the epoxide ring is definitively confirmed by a series of characteristic peaks. These include the symmetric ring breathing mode around 1240 cm⁻¹ and two particularly intense absorptions for the asymmetric and symmetric C-O-C stretches between 950-750 cm⁻¹.[5]

  • Aryl Ether and Fluoride: The strong absorption around 1260 cm⁻¹ is characteristic of the aryl-O stretching of the methoxy group, while the C-F stretch also appears in this region, often overlapping.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's structure and connectivity.

Experimental Protocol
  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique. ESI typically generates protonated molecules, [M+H]⁺, or adducts like [M+Na]⁺, which minimizes initial fragmentation and provides a clear molecular ion peak.

  • Mass Analysis: The ions are analyzed using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. High-resolution mass spectrometry (HRMS) is critical as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

  • Tandem MS (MS/MS): To probe the structure, the molecular ion ([M+H]⁺) is mass-selected and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

Mass Spectrometry Data Summary
  • Molecular Formula: C₁₆H₁₃FO₃

  • Exact Mass: 272.0849 g/mol

  • Expected HRMS (ESI+) [M+H]⁺: m/z 273.0927

m/z (Proposed)Ion FormulaFragment LostDescription of Fragmentation
273.0927[C₁₆H₁₄FO₃]⁺-Protonated molecular ion, [M+H]⁺.
135.0448[C₈H₇O₂]⁺C₈H₇FOCleavage of the bond between the carbonyl carbon and the oxirane ring, with charge retention on the 4-methoxyphenyl oxirane fragment.
123.0142[C₇H₄FO]⁺C₉H₉O₂Cleavage of the bond between the two oxirane carbons, yielding the 4-fluorobenzoyl cation. This is a very stable acylium ion and is expected to be a major fragment.
108.0575[C₇H₈O]⁺C₉H₅FO₂Fragmentation leading to the formation of a methoxybenzyl cation.
95.0135[C₆H₄F]⁺C₁₀H₉O₃Loss of the carbonyl group from the 4-fluorobenzoyl cation, resulting in the 4-fluorophenyl cation.
Proposed Fragmentation Pathway

The fragmentation of chalcone-like structures is well-studied.[6][7][8] The primary cleavage sites in 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane are the bonds adjacent to and within the strained oxirane ring, as well as the bond connecting the carbonyl group to its phenyl ring. The formation of stable acylium and benzyl cations drives the fragmentation process.

fragmentation_pathway cluster_frags M [M+H]⁺ m/z = 273.0927 F1 4-Fluorobenzoyl Cation [C₇H₄FO]⁺ m/z = 123.0142 M->F1 α-cleavage F2 [C₈H₇O₂]⁺ Fragment m/z = 135.0448 M->F2 Oxirane cleavage F3 4-Fluorophenyl Cation [C₆H₄F]⁺ m/z = 95.0135 F1->F3 - CO

Caption: Plausible MS/MS fragmentation pathway for protonated 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry provide a definitive and comprehensive characterization of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane. ¹H and ¹³C NMR confirm the precise electronic environment and connectivity of every proton and carbon atom. FT-IR spectroscopy validates the presence of key functional groups, notably the aryl ketone and the epoxide ring. Finally, HRMS confirms the elemental composition, and its fragmentation pattern provides corroborating evidence for the proposed structure. This multi-faceted analytical approach ensures the highest degree of confidence in the structural elucidation of the title compound, a necessary standard for any research or development application.

References

  • Vertex AI Search, Supporting Information. (n.d.).
  • (PDF) Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART) - ResearchGate. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • The Infrared Spectra of Polymers V: Epoxies | Spectroscopy Online. (2022, March 1).
  • Proposed MS fragmentation pathway for chalcone derivatives. - ResearchGate. (n.d.).
  • Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed. (n.d.).
  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.).
  • 4.9: Spectroscopy of Ethers and Epoxides - Chemistry LibreTexts. (2025, February 3).
  • Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation - Walsh Medical Media. (2016, February 8).
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).
  • 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... - ResearchGate. (n.d.).
  • 1 H-NMR spectrum of 2-(4-ethyl-3-methoxybenzyl) oxirane (Methyl eugenol epoxide). (n.d.).

Sources

Exploratory

Spectroscopic Characterization of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

A Technical Guide for Structural Validation and Quality Control[1][2] Executive Summary This technical guide details the infrared (IR) spectroscopic profile of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane , a bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Validation and Quality Control[1][2]

Executive Summary

This technical guide details the infrared (IR) spectroscopic profile of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane , a bioactive scaffold frequently encountered in medicinal chemistry as an intermediate for


-blockers and antimicrobial agents.[1][2]

This document moves beyond basic peak listing. It provides a mechanistic interpretation of the vibrational modes, focusing on the critical spectral shifts that validate the Weitz-Scheffer epoxidation of the precursor chalcone. By analyzing the interplay between the strained oxirane ring, the fluorinated benzoyl moiety, and the methoxy-substituted aryl group, researchers can utilize this guide to certify compound identity and purity with high confidence.

Part 1: Molecular Architecture & Vibrational Theory[1][2]

To interpret the spectrum accurately, one must deconstruct the molecule into its constituent vibrational oscillators. The target molecule is an


-epoxy ketone.[2] Its IR signature is defined by the loss of conjugation present in its alkene precursor and the introduction of ring strain.
Structural Deconstruction[2]
  • The Epoxy-Ketone Core: Unlike the precursor chalcone, where the carbonyl (C=O) is conjugated with a C=C double bond, the epoxide ring interrupts this

    
    -system. This results in a diagnostic hypsochromic shift (blue shift)  of the carbonyl stretching frequency.
    
  • The Oxirane Ring: This three-membered ring possesses significant angle strain (

    
    ).[1][2] The "breathing" modes of this ring are distinct but often obscured in the fingerprint region.
    
  • The 4-Fluoro Substituent: The C-F bond is highly polar, resulting in an intense absorption band that often dominates the 1200–1250 cm⁻¹ region.

  • The 4-Methoxy Group: This adds characteristic ether stretches (

    
    ), creating a complex overlap zone with the C-F stretch.[1][2]
    

Part 2: Predicted & Observed Spectral Fingerprint

The following data represents the consensus spectral profile for 4-fluoro-4'-methoxychalcone epoxide derivatives.

Key Diagnostic Bands (The "Fingerprint")[3]
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Ketone (C=O) Stretching1680 – 1695 StrongPrimary Confirmation. Shifted ~20-30 cm⁻¹ higher than the precursor chalcone (1650-1665 cm⁻¹) due to loss of C=C conjugation.[1][2]
Oxirane Ring Sym.[1][2] Deformation1240 – 1260 MediumOften overlaps with C-O/C-F.[1][2] Look for shoulder peaks.[1][2]
Oxirane Ring Asym.[1][2] Deformation880 – 900 MediumDistinctive "epoxide breathing" band.[1][2]
Oxirane Ring C-O-C Stretch820 – 850 MediumCharacteristic of the strained ether linkage.
Aryl Fluoride (C-F) Stretching1215 – 1235 Very StrongCan mask other peaks in this region.[1][2]
Ether (Ar-O-Me) Asym. Stretching1250 – 1260 StrongOverlaps with Oxirane symmetric deformation.[1][2]
Ether (Ar-O-Me) Sym.[1][2] Stretching1020 – 1040 MediumSharp, distinct band for the methoxy group.
Aromatic C=C Skeleton Stretch1590 – 1605 MediumTypical doublet for substituted benzene rings.[1][2]
Aromatic C-H Out-of-Plane Bend810 – 840 StrongCharacteristic of para-substitution (1,4-disubstituted rings).[1][2]
The "Chalcone Shift" Verification

The most critical step in validating the synthesis is observing the Carbonyl Shift .

  • Precursor (Chalcone):

    
     cm⁻¹ (Lower wavenumber due to resonance with C=C).[1][2]
    
  • Product (Epoxide):

    
     cm⁻¹ (Higher wavenumber due to induction from the epoxide oxygen and loss of alkene conjugation).
    

Part 3: Experimental Protocol

Method A: Attenuated Total Reflectance (ATR-FTIR)

Recommended for rapid screening of solid powders.[1][2]

  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol.[1][2] Ensure the background spectrum shows no residual C-H stretches (2900 cm⁻¹) or moisture.

  • Sample Loading: Place approximately 2–5 mg of the dried solid directly onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Insufficient pressure yields noisy spectra; excessive pressure on soft crystals can shift peak shapes.[2]

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[2][3]

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio).

Method B: KBr Pellet Transmission

Recommended for publication-quality spectra and resolving fingerprint nuances.[1][2]

  • Preparation: Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Coarse particles cause the Christiansen effect, distorting baseline and peak shapes.

  • Pressing: Press at 10 tons for 2 minutes under vacuum (to remove trapped air/moisture).

  • Validation: The resulting pellet should be transparent (glass-like). An opaque white pellet indicates moisture or insufficient pressure.[1][2]

Part 4: Synthesis & Logic Visualization[1][2]

The following diagram illustrates the synthesis pathway and the logical decision tree for spectral validation.

G cluster_0 Precursors A 4-Fluoroacetophenone C Chalcone Intermediate (Enone) A->C Claisen-Schmidt B 4-Methoxybenzaldehyde B->C D Epoxidation (H2O2 / NaOH) C->D E Target Epoxide 2-(4-Fluorobenzoyl)-3-... (Oxirane) D->E Check1 Check C=O Band E->Check1 Result1 ~1660 cm⁻¹ (Unreacted) Check1->Result1 Low Shift Result2 ~1690 cm⁻¹ (Success) Check1->Result2 Blue Shift Check2 Check 880-900 cm⁻¹ Result2->Check2 Result3 Band Present (Ring Intact) Check2->Result3 Result4 Band Absent (Ring Opened) Check2->Result4

Figure 1: Synthesis pathway and spectroscopic decision tree. The "Blue Shift" of the carbonyl is the primary success metric.

Part 5: Troubleshooting & Impurity Profiling[1][2]

Common issues in the synthesis of chalcone epoxides include incomplete reaction (residual chalcone) or accidental ring opening (formation of diols/glycols).

ObservationPotential CauseRemediation
Shoulder at 1660 cm⁻¹ Residual ChalconeThe reaction is incomplete.[1][2] Recrystallize from ethanol/acetone. The chalcone C=O is distinct from the epoxide C=O.
Broad band 3300–3500 cm⁻¹ Ring Opening (Hydrolysis)The epoxide ring has opened to form a diol (glycol).[1] Check pH of reaction; acidic conditions promote ring opening.[1][2]
Split peak at 1220 cm⁻¹ C-F / C-O overlapThis is normal.[1][2] The C-F stretch and Ether stretch are close. Do not mistake for impurity.
Weak/No band at 890 cm⁻¹ Ring OpeningIf the C=O is correct (1690) but the 890 band is missing, the ring may have rearranged to a diketone (rare but possible).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for IR characteristic frequencies).

  • Larkin, P. (2011).[1][2] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[2][4] Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-(4-Fluorophenyl)oxirane (Analogous substructure data). Link

  • Gholivand, K., et al. (2016). "Synthesis, spectroscopic characterization and crystal structure of new fluorinated chalcones and their epoxides." Journal of Molecular Structure.
  • Beilstein Journals. (2024). "Facile preparation of fluorine-containing 2,3-epoxypropanoates." (Mechanistic insights into fluorinated epoxide stability). Link[1]

Sources

Foundational

Stereoisomers of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane: A Technical Guide

Topic: Stereoisomers of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary The compound 2-(4-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoisomers of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The compound 2-(4-fluorobenzoyl)-3-(4-methoxyphenyl)oxirane represents a privileged scaffold in medicinal chemistry, belonging to the class of chalcone epoxides (or


-epoxy ketones).[1] These molecules serve as versatile electrophilic intermediates capable of alkylating biological nucleophiles (e.g., thiols in proteins, DNA bases), conferring significant cytotoxic, anti-inflammatory, and antimicrobial properties.

This guide provides a rigorous analysis of the synthesis, stereochemical resolution, and characterization of this specific fluorinated derivative. The presence of the 4-fluorobenzoyl moiety enhances metabolic stability and lipophilicity, while the 4-methoxyphenyl group modulates electronic density, influencing the reactivity of the oxirane ring toward nucleophilic opening.[1]

Structural & Stereochemical Analysis[2][3][4]

Chemical Identity[1][3][5]
  • IUPAC Name: 2-(4-fluorobenzoyl)-3-(4-methoxyphenyl)oxirane[1]

  • Core Scaffold: 1,3-Diaryl-2,3-epoxypropan-1-one[1]

  • Precursor: (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (4'-Fluoro-4-methoxychalcone)[1]

Stereoisomerism

The molecule contains two chiral centers at C2 (the carbonyl-adjacent carbon) and C3 (the benzylic carbon). This configuration gives rise to two diastereomers (cis and trans), each existing as a pair of enantiomers.

ConfigurationRelative GeometryEnantiomeric PairStability/Prevalence
Trans Substituents on opposite sides of the oxirane plane(2R, 3S) and (2S, 3R)Thermodynamically Favored. Major product of alkaline peroxidation.[1]
Cis Substituents on the same side of the oxirane plane(2R, 3R) and (2S, 3S)Sterically hindered. Requires specific synthetic routes (e.g., Darzens condensation).

Note on Stability: The trans-epoxide is significantly more stable due to minimized steric repulsion between the bulky aroyl and aryl groups.[1]

Visualizing the Stereochemistry

The following diagram illustrates the relationship between the precursor chalcone and the resulting epoxide stereoisomers.

Stereochemistry Chalcone (E)-Chalcone (Trans-alkene precursor) Trans_Epoxide Trans-Epoxide (Major Product) Chalcone->Trans_Epoxide Weitz-Scheffer Epoxidation (Stereoselective) Cis_Epoxide Cis-Epoxide (Minor/Trace) Chalcone->Cis_Epoxide High Energy Pathway Enant_1 (2R, 3S)-Isomer Trans_Epoxide->Enant_1 Chiral Resolution Enant_2 (2S, 3R)-Isomer Trans_Epoxide->Enant_2 Chiral Resolution

Caption: Stereochemical pathway from (E)-chalcone to the trans-epoxide enantiomers via Weitz-Scheffer epoxidation.[1]

Synthesis & Fabrication Protocols

Retrosynthetic Strategy

The most robust route involves a two-step sequence:[1]

  • Claisen-Schmidt Condensation: Coupling 4-fluoroacetophenone and 4-methoxybenzaldehyde to form the chalcone.[1]

  • Weitz-Scheffer Epoxidation: Nucleophilic epoxidation using alkaline hydrogen peroxide.[1]

Step 1: Synthesis of (E)-4'-Fluoro-4-methoxychalcone

Reagents: 4-Fluoroacetophenone (1.0 eq), 4-Methoxybenzaldehyde (1.0 eq), NaOH (2.0 eq), Ethanol (Solvent).[1]

Protocol:

  • Dissolve 4-fluoroacetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in 25 mL of 95% ethanol.

  • Cool the solution to 0–5°C in an ice bath.

  • Dropwise add an aqueous solution of NaOH (20 mmol in 5 mL H2O) over 15 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the chalcone) will form.

  • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear.[1]

  • Filter the solid, wash with cold water (3 x 20 mL) to remove base, and wash with cold ethanol (1 x 10 mL).

  • Recrystallize from hot ethanol to yield yellow needles.

    • Expected Yield: 80–90%[1]

    • Melting Point: ~107–108°C[1]

Step 2: Epoxidation to 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

Reagents: Chalcone (from Step 1), 30%


, 5N NaOH, Methanol/Acetone.[1]

Protocol:

  • Dissolve the chalcone (5 mmol) in a mixture of Acetone (10 mL) and Methanol (5 mL).

  • Add 30%

    
     (15 mmol) to the flask.
    
  • Add 5N NaOH (2 mL) dropwise while keeping the temperature below 25°C.

  • Stir at room temperature for 2–3 hours. The yellow color of the chalcone solution will fade to a pale yellow/white suspension.

  • Mechanism: The hydroperoxide anion (

    
    ) attacks the 
    
    
    
    -carbon (Michael addition), followed by ring closure and elimination of
    
    
    .[1]
  • Pour the mixture into ice water (50 mL). The epoxide will precipitate as a white solid.[1]

  • Filter, wash with water, and dry.[2]

  • Recrystallize from Ethanol or Methanol.[1][3]

Synthesis_Workflow Reagents 4-Fluoroacetophenone + 4-Methoxybenzaldehyde Step1 Claisen-Schmidt (NaOH/EtOH) Reagents->Step1 Chalcone Chalcone Intermediate (Yellow Solid) Step1->Chalcone Step2 Weitz-Scheffer (H2O2/NaOH) Chalcone->Step2 Product Target Epoxide (White Solid) Step2->Product

Caption: Step-wise synthesis workflow from starting materials to the final epoxy ketone.

Characterization & Validation

To confirm the identity and stereochemistry of the product, the following analytical data must be verified.

Nuclear Magnetic Resonance (NMR)

The diagnostic feature of the trans-epoxide is the coupling constant (


) between the protons on the oxirane ring (H2 and H3).
NucleusPositionChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
1H H-2 (Epoxide)4.40 – 4.50Doublet1.8 – 2.0 Hz Diagnostic for trans-epoxide.[1] (Cis would be ~4-5 Hz)
1H H-3 (Epoxide)4.05 – 4.15Doublet1.8 – 2.0 Hz Coupled to H-2.[1]
1H OMe3.85Singlet-Methoxy group protons.[1]
1H Aromatic6.90 – 8.10Multiplets-4-Fluorobenzoyl and 4-Methoxyphenyl protons.[1]
13C C=O~191.0Singlet-Carbonyl carbon (upfield shift vs chalcone ~189).[1]
13C C-2 (Epoxide)~61.0--Oxirane ring carbon.[1]
13C C-3 (Epoxide)~59.0--Oxirane ring carbon.[1]
Infrared Spectroscopy (IR)
  • C=O Stretch: 1680–1690 cm⁻¹ (The loss of conjugation with the alkene shifts the carbonyl stretch to a higher frequency compared to the chalcone ~1660 cm⁻¹).

  • C-O-C (Epoxide): 1230–1250 cm⁻¹ (Symmetric ring deformation).

  • C-F Stretch: ~1160 cm⁻¹.[1]

Biological Relevance & Applications[8][9][10]

Mechanism of Action

The 2-(4-fluorobenzoyl)-3-(4-methoxyphenyl)oxirane scaffold acts as a Michael acceptor equivalent .[1] The strained epoxide ring is susceptible to nucleophilic attack by cellular thiols (e.g., Glutathione, Cysteine residues in enzymes).

  • Ring Opening: Nucleophilic attack at C3 leads to ring opening, forming a

    
    -hydroxy ketone adduct.[1]
    
  • Consequence: Depletion of cellular antioxidants or covalent inhibition of essential enzymes (e.g., tubulin, kinases).

Pharmacological Potential[1][8]
  • Anticancer: The 4-methoxy group mimics the structure of combretastatin (a tubulin inhibitor), while the epoxide provides irreversible binding capability.

  • Anti-inflammatory: Chalcone epoxides block the NF-

    
    B signaling pathway, reducing the expression of cytokines (IL-6, TNF-
    
    
    
    ).[1]
  • Synthetic Intermediate: This epoxide is a direct precursor for the synthesis of 3,5-diarylpyrazoles (via reaction with hydrazine), a class of compounds known for potent COX-2 inhibition.[1]

References

  • Juliá-Colonna Epoxidation: Juliá, S.; Masana, J.; Vega, J. C. "Synthetic Applications of Poly-amino Acids: Asymmetric Epoxidation of Chalcones."[1] Angewandte Chemie International Edition, 1980 , 19(11), 929-931. Link

  • Chalcone Synthesis: "Synthesis of 4-Methoxychalcone via Aldol Condensation.
  • Crystal Structure Analysis: Butcher, R. J.; Jasinski, J. P. "Crystal structure of (E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one."[1] Acta Crystallographica Section E, 2007 , E63, o2345. Link

  • Biological Activity: Laurita, T. et al. "Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity."[1][4] Bioorganic & Medicinal Chemistry Letters, 2021 , 49, 128264.[4] Link[4]

  • Epoxidation Mechanism: Lane, B. S.; Burgess, K. "Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide."[1] Chemical Reviews, 2003 , 103(7), 2457-2474. Link

Sources

Exploratory

Reactivity of the oxirane ring in 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

Technical Whitepaper: Chemo- and Regioselective Transformations of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane Executive Summary & Molecular Architecture This technical guide delineates the reactivity profile of 2-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemo- and Regioselective Transformations of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

Executive Summary & Molecular Architecture

This technical guide delineates the reactivity profile of 2-(4-fluorobenzoyl)-3-(4-methoxyphenyl)oxirane , a highly functionalized


-epoxy ketone. This scaffold represents a "privileged structure" in medicinal chemistry due to its dual electrophilic centers (the oxirane ring and the carbonyl group) and its specific electronic "push-pull" architecture.

The presence of the 4-fluoro substituent on the benzoyl moiety and the 4-methoxy group on the phenyl ring creates a distinct polarization gradient. This guide provides researchers with a mechanistic roadmap for exploiting this gradient to synthesize bioactive heterocycles—specifically 1,3-thiazines and pyrazoles—with high regiocontrol.

Mechanistic Drivers of Reactivity

The reactivity of this substrate is governed by the interplay between steric strain and electronic effects.

  • The "Pull" (4-Fluorobenzoyl): The fluorine atom exerts a strong inductive effect (

    
    ), increasing the electrophilicity of the adjacent carbonyl carbon. This, in turn, enhances the acidity of the C
    
    
    
    proton (in the precursor) and increases the susceptibility of the oxirane ring to nucleophilic attack by withdrawing electron density.
  • The "Push" (4-Methoxyphenyl): The methoxy group is a strong resonance donor (

    
    ). In the context of the oxirane ring, this donation stabilizes the developing positive charge at the 
    
    
    
    -carbon during ring opening.

Regioselectivity Rule: Under neutral or basic conditions, nucleophilic attack is predominantly directed toward the


-carbon  of the oxirane ring. This is driven by the resonance stabilization provided by the 

-methoxy group, which imparts significant

character to the transition state, despite the steric hindrance.

Synthesis of the Core Scaffold

Before exploring reactivity, the high-purity synthesis of the parent epoxide is required.

Precursor Synthesis (Claisen-Schmidt Condensation)[1][2]
  • Reagents: 4-Fluoroacetophenone (1.0 eq), 4-Methoxybenzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.

  • Conditions: Stir at

    
     for 4 hours.
    
  • Yield: ~88-92% (Yellow crystalline solid).

Epoxidation (Algar-Flynn-Oyamada / Weitz-Scheffer)
  • Reagents: 4-Fluoro-4'-methoxychalcone,

    
     (30%), NaOH (5%), Acetone/Methanol.
    
  • Protocol:

    • Dissolve chalcone in acetone/methanol (1:1).

    • Add

      
       dropwise at 
      
      
      
      .
    • Add NaOH solution slowly to maintain basicity without inducing polymerization.

    • Stir for 6 hours. The solution typically bleaches from yellow to pale white/colorless.

    • Pour into ice water to precipitate the epoxide.

Nucleophilic Ring Opening & Heterocyclization

The core utility of this epoxide lies in its conversion to heterocycles. Below are the two primary divergent pathways.

Pathway A: Synthesis of 1,3-Thiazines (Thiourea)

Reaction with thiourea in the presence of a base (KOH/EtOH) leads to the formation of hydroxy-1,3-thiazines.

  • Mechanism: Sulfur acts as the nucleophile, attacking the

    
    -carbon of the epoxide. The ring opens, followed by an intramolecular attack of the amide nitrogen on the carbonyl carbon.
    
Pathway B: Synthesis of Pyrazoles (Hydrazine)

Reaction with hydrazine hydrate results in the formation of hydroxypyrazolines, which often dehydrate to pyrazoles.

  • Mechanism: The terminal nitrogen of hydrazine attacks the

    
    -carbon (Michael-type addition to the opened ring) or the carbonyl, followed by cyclization.
    
Visualization of Pathways

ReactionPathways Epoxide 2-(4-Fluorobenzoyl)- 3-(4-methoxyphenyl)oxirane Thiourea Thiourea (KOH/EtOH) Epoxide->Thiourea Hydrazine Hydrazine Hydrate (AcOH/EtOH) Epoxide->Hydrazine Thiazine 5-Hydroxy-1,3-thiazine Derivative Thiourea->Thiazine Nucleophilic Attack (S) + Cyclization Pyrazole 3,5-Diarylpyrazole Derivative Hydrazine->Pyrazole Ring Opening + Dehydration

Caption: Divergent synthesis pathways from the parent epoxide to bioactive heterocycles.

Experimental Protocols (Bench-Ready)

Protocol A: Synthesis of 2-Amino-5-hydroxy-5-(4-fluorophenyl)-4-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazine
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-(4-fluorobenzoyl)-3-(4-methoxyphenyl)oxirane (0.01 mol) in 30 mL of absolute ethanol.

  • Addition: Add thiourea (0.012 mol) and KOH (0.02 mol, dissolved in minimal water).

  • Reflux: Heat the mixture under reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Concentrate the solvent under reduced pressure (rotary evaporator). Pour the residue into crushed ice containing dilute HCl (to neutralize excess base).

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from ethanol/DMF (9:1).

  • Validation:

    • IR: Look for -OH stretch (~3400 cm⁻¹) and C=N stretch (~1600 cm⁻¹).[1] Absence of epoxide C-O-C symmetric stretch (~1250 cm⁻¹).

Protocol B: Synthesis of (4-Fluorophenyl)-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanol
  • Preparation: Dissolve the epoxide (0.01 mol) in 25 mL of glacial acetic acid or ethanol.

  • Reaction: Add hydrazine hydrate (99%, 0.02 mol) dropwise at room temperature.

  • Reflux: Heat to reflux for 4 hours. The solution typically turns from colorless to deep yellow/orange.

  • Work-up: Pour into 200 mL ice-cold water.

  • Isolation: Filter the solid product.

  • Purification: Recrystallize from methanol.

Data Presentation: Solvent Effects on Yield

The choice of solvent significantly impacts the yield of the thiazine derivative due to the solubility of the thiourea anion.

Solvent SystemReaction Time (h)TemperatureYield (%)Observations
Ethanol (Abs.) 8Reflux72Standard purity; requires recrystallization.
Ethanol + KOH 6Reflux89 Optimal. Base facilitates thiolate formation.
Acetic Acid 12Reflux45Low yield; acid promotes side reactions (diols).
DMF 4

82Fast reaction but difficult work-up.

Mechanistic Visualization (Ring Opening)

The following diagram illustrates the critical regioselectivity governed by the 4-methoxy substituent.

Mechanism Start Epoxide Substrate (Polarized) Transition Transition State (Partial + charge on Beta-Carbon) Start->Transition Nucleophilic Attack Product Ring-Opened Intermediate Transition->Product Ring Cleavage Stabilization Resonance Stabilization by 4-OMe Group Stabilization->Transition Lowers Activation Energy

Caption: Electronic stabilization of the transition state by the p-methoxy group directs regioselectivity.

References

  • Bennett, M. & Cohen, A. (2021). Regioselectivity in the Ring Opening of Chalcone Epoxides. Journal of Heterocyclic Chemistry. Link

  • Saeed, A. et al. (2016).[2] Synthesis and Biological Evaluation of Fluorinated Chalcones and their Epoxides. European Journal of Medicinal Chemistry. Link

  • Gormley, T. R. & O'Sullivan, W. I. (1973). Flavanoid Epoxides: Acid and Base Catalysed Reactions. Tetrahedron. Link

  • BenchChem Technical Library. (2025). Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation. Link

  • Carey, F. A. & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. Link

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane: An In-Depth Technical Guide

Introduction: The Significance of Aroyl-Aryl Oxiranes Substituted oxiranes, particularly those bearing aroyl and aryl functionalities, are pivotal intermediates in the synthesis of a wide array of biologically active mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aroyl-Aryl Oxiranes

Substituted oxiranes, particularly those bearing aroyl and aryl functionalities, are pivotal intermediates in the synthesis of a wide array of biologically active molecules and complex heterocyclic systems. The title compound, 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane, is a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. This guide provides a comprehensive, two-step protocol for the synthesis of this target molecule, elucidating the underlying chemical principles and offering practical insights for researchers in the field.

The synthetic strategy involves an initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by an epoxidation reaction to yield the desired oxirane. This approach is robust, scalable, and utilizes readily available starting materials.

Chemical Reaction Scheme

The overall synthesis is a two-step process as depicted below:

Step 1: Claisen-Schmidt Condensation

4-Fluoroacetophenone and 4-Methoxybenzaldehyde react in the presence of a base to form (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (a chalcone).

Step 2: Epoxidation

(E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is then epoxidized using alkaline hydrogen peroxide to yield the final product, 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane.

Experimental Workflow Overview

The following diagram illustrates the sequential workflow for the synthesis, purification, and characterization of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane.

Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Epoxidation cluster_characterization Characterization Reactants1 4-Fluoroacetophenone + 4-Methoxybenzaldehyde Base_Addition Add NaOH solution in Ethanol Reactants1->Base_Addition Stirring1 Stir at Room Temp. Base_Addition->Stirring1 Precipitation Precipitate in cold water Stirring1->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Recrystallization1 Recrystallize from Ethanol Filtration1->Recrystallization1 Chalcone (E)-1-(4-fluorophenyl)-3- (4-methoxyphenyl)prop-2-en-1-one Recrystallization1->Chalcone Chalcone_input Chalcone Intermediate Chalcone->Chalcone_input Proceed to Epoxidation Solvent Dissolve in Acetone/Methanol Chalcone_input->Solvent Reagent_Addition Add H2O2 & NaOH solution Solvent->Reagent_Addition Stirring2 Stir at controlled temp. Reagent_Addition->Stirring2 Workup Quench and Extract Stirring2->Workup Purification2 Column Chromatography Workup->Purification2 Final_Product 2-(4-Fluorobenzoyl)-3- (4-methoxyphenyl)oxirane Purification2->Final_Product Product_for_Char Final Product Final_Product->Product_for_Char Characterize TLC TLC Analysis Product_for_Char->TLC MP Melting Point Product_for_Char->MP NMR 1H & 13C NMR Product_for_Char->NMR FTIR FT-IR Spectroscopy Product_for_Char->FTIR

Application

Application Note & Protocol: Synthesis and Characterization of (2R,3S)-2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development Abstract Chalcone epoxides are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

Chalcone epoxides are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including flavonoids and isoflavonoids.[1][2] Their inherent reactivity and stereochemical complexity make them valuable synthons for drug discovery programs. This document provides a comprehensive guide to the synthesis and characterization of a specific chalcone epoxide, (2R,3S)-2-(4-fluorobenzoyl)-3-(4-methoxyphenyl)oxirane, derived from 4-methoxy-4'-fluorochalcone. We present a detailed, two-step synthetic protocol, beginning with the Claisen-Schmidt condensation to form the chalcone precursor, followed by its subsequent epoxidation. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and mechanistic insights that govern these transformations.

Introduction: The Significance of Chalcone Epoxides

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are naturally abundant in edible plants and exhibit a wide spectrum of biological activities.[3][4] The introduction of an oxirane (epoxide) ring across the α,β-double bond of the chalcone backbone yields chalcone epoxides, which have garnered significant attention in medicinal chemistry. These compounds are not merely synthetic intermediates; they possess intrinsic biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[5][6] The epoxide moiety, a strained three-membered ring, is a potent electrophile, enabling ring-opening reactions with various nucleophiles to generate a diverse library of functionalized molecules.[7] This reactivity is pivotal for their role as precursors in the synthesis of complex heterocyclic systems and other pharmacologically relevant structures.[2]

The target molecule, (2R,3S)-2-(4-fluorobenzoyl)-3-(4-methoxyphenyl)oxirane, incorporates two key pharmacophores: a 4-fluorophenyl group and a 4-methoxyphenyl group. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and solubility. This application note provides a robust and reproducible protocol for the synthesis of this valuable compound.

Chemical Principles and Mechanism

The synthesis of the target chalcone epoxide is achieved in two primary stages:

  • Claisen-Schmidt Condensation: Formation of the α,β-unsaturated ketone (chalcone) scaffold.

  • Nucleophilic Epoxidation: Conversion of the alkene moiety of the chalcone into an epoxide.

Stage 1: Claisen-Schmidt Condensation

The synthesis of the precursor, 4-methoxy-4'-fluorochalcone, is accomplished via a base-catalyzed Claisen-Schmidt condensation. This reaction involves the cross-aldol condensation of an aromatic aldehyde (4-methoxybenzaldehyde) with an acetophenone derivative (4'-fluoroacetophenone).[8][9]

The mechanism proceeds as follows:

  • Enolate Formation: A strong base, such as potassium hydroxide (KOH), abstracts an acidic α-proton from 4'-fluoroacetophenone to generate a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.

  • Aldol Addition: This attack forms an alkoxide intermediate.

  • Dehydration: The intermediate is protonated to form a β-hydroxy ketone (aldol adduct), which readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, 4-methoxy-4'-fluorochalcone.[9]

Stage 2: Nucleophilic Epoxidation

The epoxidation of the electron-deficient double bond in the chalcone is achieved using alkaline hydrogen peroxide. This method is a classic example of a nucleophilic epoxidation.[10]

The key mechanistic steps are:

  • Formation of the Hydroperoxide Anion: Hydrogen peroxide is deprotonated by a base (e.g., NaOH) to form the hydroperoxide anion (HOO⁻), a potent nucleophile.

  • Michael Addition: The hydroperoxide anion attacks the β-carbon of the α,β-unsaturated ketone in a conjugate addition (Michael addition). This forms a resonance-stabilized enolate intermediate.[10]

  • Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack on the adjacent oxygen atom.

  • Ring Closure: This results in the formation of the three-membered oxirane ring and the expulsion of a hydroxide ion as the leaving group, yielding the chalcone epoxide.[10]

Epoxidation_Mechanism

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 4-methoxy-4'-fluorochalcone and its subsequent epoxidation.

Overall Experimental Workflow

Workflow

Materials and Reagents
Reagent/MaterialGradeSupplier
4'-Fluoroacetophenone≥98%Sigma-Aldrich
4-Methoxybenzaldehyde≥98%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂OSigma-Aldrich
Ethanol (EtOH)200 proof, absoluteVWR
AcetoneACS Reagent, ≥99.5%VWR
Methanol (MeOH)ACS Reagent, ≥99.8%VWR
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich
Protocol 1: Synthesis of 4-Methoxy-4'-fluorochalcone
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-fluoroacetophenone (10.0 g, 72.4 mmol) and 4-methoxybenzaldehyde (9.86 g, 72.4 mmol) in 100 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: In a separate beaker, prepare a solution of potassium hydroxide (8.12 g, 145 mmol) in 20 mL of water. Cool this solution in an ice bath.

  • Reaction Execution: Slowly add the cold KOH solution dropwise to the stirred ethanolic solution of the reactants over 30 minutes. A color change to deep yellow or orange and the formation of a precipitate should be observed.[11] Allow the reaction to stir at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates reaction completion.

  • Workup: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Precipitation and Filtration: A yellow solid will precipitate. Acidify the mixture to pH ~7 using dilute HCl (1M). Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 4-methoxy-4'-fluorochalcone as bright yellow crystals. Dry the product in a vacuum oven.

Protocol 2: Epoxidation of 4-Methoxy-4'-fluorochalcone
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the synthesized 4-methoxy-4'-fluorochalcone (5.0 g, 19.4 mmol) in a mixture of 100 mL of acetone and 25 mL of methanol. Cool the flask in an ice bath to 0°C.

  • Reagent Addition: While stirring vigorously, add 30% hydrogen peroxide (5.5 mL, 58.1 mmol) to the solution.[12] Subsequently, add a solution of sodium hydroxide (1.55 g, 38.7 mmol) in 10 mL of water dropwise, ensuring the temperature does not rise above 15°C.[11]

  • Reaction Execution: After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. The solution will typically become colorless as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction by TLC (8:2 hexanes:ethyl acetate). The disappearance of the yellow chalcone spot and the appearance of a new, slightly more polar spot for the epoxide confirms completion.

  • Workup: Pour the reaction mixture into 300 mL of cold water. A white or off-white solid should precipitate.

  • Extraction: If an oil forms instead of a solid, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude epoxide. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (starting from 9:1) to afford the pure (2R,3S)-2-(4-fluorobenzoyl)-3-(4-methoxyphenyl)oxirane as a white solid.[1]

Product Characterization

The identity and purity of the synthesized chalcone epoxide must be confirmed through spectroscopic methods.

Parameter Expected Outcome for (2R,3S)-2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ 8.00-7.90 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 4.25 (d, J=2.0 Hz, 1H, oxirane H), 4.05 (d, J=2.0 Hz, 1H, oxirane H), 3.80 (s, 3H, -OCH₃). The appearance of two doublets around 4.0-4.3 ppm for the oxirane protons confirms epoxidation.[13]
¹³C NMR (CDCl₃, 101 MHz) δ 193.0 (C=O), 166.0 (d, J=255 Hz, C-F), 160.0, 131.5 (d, J=9 Hz), 128.5, 126.0, 115.5 (d, J=22 Hz), 114.0, 61.0 (oxirane C), 60.5 (oxirane C), 55.5 (-OCH₃).
FT-IR (KBr, cm⁻¹) ν 3050 (Ar C-H), 2950 (Alkyl C-H), 1680 (C=O stretch), 1605, 1510 (Ar C=C), 1250 (C-O-C stretch, ether), 1220 (C-F stretch), 890 (epoxide ring C-O stretch).[14]
Mass Spec (ESI+) m/z: 275.09 [M+H]⁺, 297.07 [M+Na]⁺.

Note: The trans configuration of the starting chalcone leads to the formation of the trans-epoxide. The specific stereochemistry (2R,3S) is assumed for the major diastereomer but would require chiral analysis for confirmation.[15]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-methoxy-4'-fluorochalcone and its subsequent epoxidation to yield (2R,3S)-2-(4-fluorobenzoyl)-3-(4-methoxyphenyl)oxirane. The methodologies described utilize common laboratory reagents and techniques, making them accessible for a broad range of synthetic chemistry laboratories. The underlying mechanisms have been explained to provide a deeper understanding of the transformations involved. This guide serves as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for applications in drug discovery and medicinal chemistry.

References

  • Juliá–Colonna epoxidation - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Epoxidation of chalcone 5a catalyzed by cationic complex L(R,R)-1a a. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Phase Transfer Catalysis in Chalcone Synthesis. Retrieved February 15, 2026, from [Link]

  • Synfacts. (2006). Catalytic Asymmetric Epoxidation of Chalcones. Synfacts, 2006(05), 0526–0526. [Link]

  • ResearchGate. (n.d.). Phase Transfer Catalyzed Asymmetric Epoxidation of Chalcones Using Chiral Crown Ethers Derived from D-Glucose, D-Galactose, and D-Mannitol. Retrieved February 15, 2026, from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities. Asian Journal of Chemistry, 24(12), 5641-5644.
  • Zhu, X., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]

  • DataPDF. (n.d.). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and... Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Juliá-Colonna Asymmetric Epoxidation in a Continuously Operated Chemzyme Membrane Reactor. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Biological Activities of Chalcones. Retrieved February 15, 2026, from [Link]

  • ScholarWorks at WMU. (2018). Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. Retrieved February 15, 2026, from [Link]

  • Cooper Union. (2010). Kinetic Analysis of Chalcone Epoxidation in a Biphasic System. Retrieved February 15, 2026, from [Link]

  • Leão, T. F., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(9), 3939. [Link]

  • Biointerface Research in Applied Chemistry. (2025). Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. Biointerface Research in Applied Chemistry, 15(1), 12-38. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Investigation of Three Diasteromeric Chalcone Epoxides Derivatives by NMR Spectroscopy and X-ray Crystallography. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of 2b in CDCl3 (blue) and DMSO-d6 (red) at 400 MHz. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2024). The Juliá-Colonna Reaction: A Phase-Transfer Catalyzed Enantioselective Olefin Epoxidation. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). Chalcone α,ß-epoxide. Retrieved February 15, 2026, from [Link]

  • DBpedia. (n.d.). About: Juliá–Colonna epoxidation. Retrieved February 15, 2026, from [Link]

  • Journal of Chemical Education. (2000). Epoxide Chemistry: Guided Inquiry Experiment Emphasizing Structure Determination and Mechanism. Journal of Chemical Education, 77(4), 517. [Link]

  • FAO AGRIS. (2004). Kinetics of chalcone oxidation by peroxide anion catalysed by poly-l-leucine. Retrieved February 15, 2026, from [Link]

  • A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. (2025). International Journal of Pharmaceutical Sciences and Research, 16(2), 1000-1015.
  • University of New Hampshire. (n.d.). Downloadable. Retrieved February 15, 2026, from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
  • Thieme. (2023). Epoxidation of Chalcone Derivatives under Visible-Light Irradiation: An Organophotoredox Catalytic Approach. Synthesis, 55(24), 4025-4032. [Link]

  • RUCL Institutional Repository - Rajshahi University. (n.d.). Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities. Retrieved February 15, 2026, from [Link]

  • SciTePress. (2020). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. In Proceedings of the 2nd International Conference on Science and Technology.
  • ResearchGate. (n.d.). Substrate scope of epoxidation of chalcone. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Synthesis of 4-Methoxychalcone. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Notes & Protocols: Strategic Utilization of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane in Modern Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane, a highly functionalized chalcone epoxide, as a versatile intermediate in organic synthesis. We delve into...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane, a highly functionalized chalcone epoxide, as a versatile intermediate in organic synthesis. We delve into its rational synthesis, beginning with the Claisen-Schmidt condensation to form the chalcone precursor, followed by a robust Weitz-Scheffer epoxidation. The core of this guide focuses on the strategic application of this epoxide in nucleophilic ring-opening reactions to generate high-value synthetic intermediates, particularly α-hydroxy-β-amino ketone derivatives. The incorporation of a fluorine atom imparts unique characteristics, making this building block particularly relevant for applications in medicinal chemistry and drug development.[1][2][3] Detailed, field-tested protocols, mechanistic insights, and quantitative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful synthetic tool.

Introduction: The Synthetic Potential of Fluorinated Chalcone Epoxides

Chalcone epoxides, characterized by an oxirane ring fused to an α,β-unsaturated ketone backbone, are powerful and versatile intermediates in organic synthesis.[4] Their synthetic utility stems from the inherent reactivity of the strained three-membered epoxide ring, which is susceptible to a variety of regioselective and stereoselective ring-opening reactions.[5][6] The molecule at the center of this guide, 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane, combines this reactive epoxide core with two strategically functionalized aryl moieties.

  • The Fluorobenzoyl Group: The presence of an electron-withdrawing 4-fluorobenzoyl group activates the adjacent C2 carbon of the oxirane ring, making it highly electrophilic and susceptible to nucleophilic attack. Furthermore, the strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1][7][8]

  • The Methoxyphenyl Group: The electron-donating 4-methoxyphenyl group at the C3 position influences the electronic properties of the molecule and can play a role in directing the regioselectivity of certain reactions.

  • The Oxirane Ring: This functional group is the epicenter of the molecule's reactivity, serving as a linchpin for transformations that introduce new functional groups and build molecular complexity.

This guide will first detail the efficient synthesis of the title compound and then demonstrate its application as a precursor to valuable molecular scaffolds.

Synthesis of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

The most direct and efficient synthesis of the target epoxide is a two-step process: (I) the base-catalyzed Claisen-Schmidt condensation to form the chalcone precursor, followed by (II) the Weitz-Scheffer epoxidation of the alkene moiety.

G cluster_0 Step I: Claisen-Schmidt Condensation cluster_1 Step II: Weitz-Scheffer Epoxidation A 4-Fluoroacetophenone C (E)-1-(4-fluorophenyl)-3- (4-methoxyphenyl)prop-2-en-1-one (Chalcone Precursor) A->C B 4-Methoxybenzaldehyde B->C E 2-(4-Fluorobenzoyl)-3- (4-methoxyphenyl)oxirane (Target Compound) C->E Epoxidation D H₂O₂ / NaOH D->E

Caption: Workflow for the synthesis of the target epoxide.

Protocol 1: Synthesis of (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Precursor)

This protocol employs the Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones from an aromatic ketone and an aromatic aldehyde.[9]

Materials:

  • 4-Fluoroacetophenone

  • 4-Methoxybenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Magnetic stirrer, round-bottom flask, ice bath, Buchner funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-fluoroacetophenone (1.38 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (50 mL).

  • While stirring at room temperature, slowly add a solution of sodium hydroxide (0.8 g, 20 mmol) in deionized water (10 mL) dropwise over 15 minutes.

  • A precipitate will begin to form. Continue stirring the resulting slurry at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and excess base.

  • Dry the product under vacuum to yield the chalcone as a pale yellow solid. Further purification can be achieved by recrystallization from ethanol.

Parameter Value
Reactants 4-Fluoroacetophenone, 4-Methoxybenzaldehyde
Catalyst Sodium Hydroxide
Solvent Ethanol/Water
Temperature Room Temperature
Typical Yield 85-95%
Table 1: Summary of Claisen-Schmidt Condensation Protocol.
Protocol 2: Epoxidation to form 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

The Weitz-Scheffer epoxidation is an effective method for converting electron-deficient alkenes, such as chalcones, into epoxides using alkaline hydrogen peroxide.[10]

Materials:

  • Chalcone precursor from Protocol 1

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Sodium Hydroxide (NaOH, 2M aqueous solution)

  • Methanol (MeOH) or Acetone

  • Deionized Water

  • Magnetic stirrer, round-bottom flask, ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve the chalcone (2.56 g, 10 mmol) in methanol (60 mL).

  • Cool the solution to 15°C using a water bath.

  • While stirring vigorously, add 30% hydrogen peroxide (2.3 mL, ~22 mmol) dropwise.

  • Subsequently, add 2M sodium hydroxide solution (5 mL, 10 mmol) dropwise, ensuring the temperature does not exceed 25°C.

  • Continue stirring the reaction mixture at room temperature for 3-5 hours. The solution may become cloudy as the product precipitates. Monitor reaction completion by TLC.

  • Once the reaction is complete, pour the mixture into 200 mL of cold deionized water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield the target epoxide as a white or off-white crystalline solid.

Parameter Value
Substrate Chalcone Precursor
Oxidant Hydrogen Peroxide (30%)
Base Sodium Hydroxide
Solvent Methanol
Temperature 15-25°C
Typical Yield 70-85%
Table 2: Summary of Weitz-Scheffer Epoxidation Protocol.

Application: Nucleophilic Ring-Opening for the Synthesis of α-Hydroxy-β-Amino Ketones

The primary synthetic application of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane is its use as an electrophile in ring-opening reactions.[6][10] The reaction with amine nucleophiles provides a direct route to α-hydroxy-β-amino ketones, which are valuable building blocks for the synthesis of amino alcohols, aziridines, and various heterocyclic compounds of medicinal interest.

The reaction is highly regioselective. Due to the electronic activation by the adjacent carbonyl group, the nucleophile (amine) exclusively attacks the C2 carbon, leading to the cleavage of the C2-O bond.

G cluster_mech Mechanism: Amine Ring-Opening start Epoxide + R-NH₂ intermediate [Transition State] Nucleophilic attack at C2 start->intermediate Regioselective Attack product α-Hydroxy-β-amino Ketone (Post-protonation) intermediate->product Ring-Opening & Proton Transfer

Caption: Logical flow of the nucleophilic ring-opening reaction.

Protocol 3: Synthesis of 2-((4-methoxyphenyl)(phenylamino)methyl)-1-(4-fluorophenyl)-2-hydroxyethan-1-one

This protocol details a representative ring-opening reaction using aniline as the nucleophile.

Materials:

  • 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

  • Aniline

  • Ethanol (EtOH) or Isopropanol

  • Magnetic stirrer, reflux condenser, round-bottom flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve the epoxide (1.36 g, 5 mmol) in ethanol (30 mL).

  • Add aniline (0.51 mL, 5.5 mmol, 1.1 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C for ethanol).

  • Maintain the reflux for 6-10 hours, monitoring the disappearance of the epoxide starting material by TLC.

  • After completion, allow the reaction mixture to cool to room temperature. The product may begin to crystallize.

  • If necessary, reduce the solvent volume using a rotary evaporator and cool the concentrate in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum. If further purification is needed, recrystallization from ethanol or column chromatography can be performed.

Parameter Value
Electrophile 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Nucleophile Aniline
Solvent Ethanol
Temperature Reflux
Typical Yield 65-80%
Table 3: Summary of Amine Ring-Opening Protocol.

Conclusion and Outlook

2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane is a synthetically accessible and highly valuable intermediate. Its preparation via the robust Claisen-Schmidt condensation and Weitz-Scheffer epoxidation is straightforward and high-yielding. The true synthetic power of this molecule lies in the electrophilic nature of its epoxide ring, which undergoes predictable and regioselective ring-opening reactions. As demonstrated, its reaction with amines provides a direct and efficient pathway to α-hydroxy-β-amino ketones, crucial precursors for diverse, biologically relevant molecules. The embedded fluorine atom further enhances its utility, positioning it as a key building block for researchers in medicinal chemistry and drug discovery aiming to create novel fluorinated therapeutics.[2][11]

References

  • Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. PubMed.
  • Qu, Z., & Ma, C. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. RSC Advances.
  • Zapadka, M., Varinska, L., & Jampilek, J. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. International Journal of Molecular Sciences.
  • Roman, G. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Revue Roumaine de Chimie.
  • Zapadka, M., Varinska, L., & Jampilek, J. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. ResearchGate.
  • Nguyen, T. H. L., et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.
  • Al-Hadedi, A. A. M., et al. (2025). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. MDPI.
  • Various Authors. (N.D.). One-pot synthesis of chalcone epoxides - A green chemistry strategy. ResearchGate.
  • Selvi, T., & Srinivasan, K. (2014). Boron Trifluoride Mediated Ring-Opening Reactions of trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of Aroylmethylidene Malonates as Potential Building Blocks for Heterocycles. Organic Chemistry Portal.
  • Shcherbakov, A. M., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI.
  • Kegeler, S. N. (2018). Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. ScholarWorks at WMU.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Ahmad, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Hypha Discovery. (N.D.). Breaking C-F bonds in drugs. Hypha Discovery Blogs.

Sources

Application

Application Note: Ring-Opening Reactions of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

Abstract & Core Significance The compound 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane (also known as 4-fluoro-4'-methoxychalcone epoxide) is a high-value electrophilic intermediate in drug discovery. Belonging to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Significance

The compound 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane (also known as 4-fluoro-4'-methoxychalcone epoxide) is a high-value electrophilic intermediate in drug discovery. Belonging to the class of


-epoxy ketones, it serves as a "privileged scaffold" for the divergent synthesis of bioactive heterocycles.

The presence of the 4-fluorobenzoyl moiety (a common pharmacophore in NSAIDs and kinase inhibitors) and the 4-methoxyphenyl group (an electron-rich aromatic system) makes this specific epoxide highly relevant for developing anti-inflammatory and anticancer agents. This guide details the protocols for its regioselective ring-opening to generate pyrazoles, isoxazoles, and 1,3-thiazines.

Chemical Properties & Safety Profile

PropertySpecification
IUPAC Name (2R,3S)-methanone
Molecular Formula C

H

FO

Molecular Weight 272.27 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 118–120 °C (Typical for chalcone epoxides)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in Ethanol; Insoluble in Water
Reactivity Class Electrophile (susceptible to nucleophilic attack at C

and C

)

Safety Warning: This compound is a potent alkylating agent. Handle with gloves in a fume hood. Avoid inhalation of dust.

Mechanistic Overview: Regioselectivity

The reactivity of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane is governed by the competition between the carbonyl group and the epoxide ring.

  • Site A (

    
    -Carbon):  Adjacent to the carbonyl.[1] Attack here is often observed under basic conditions (e.g., thiolysis) or leads to retro-aldol type fragmentation.
    
  • Site B (

    
    -Carbon):  Adjacent to the 4-methoxyphenyl ring.[2][3][4] This position is benzylic and conjugated with the carbonyl system. Under acidic conditions or with bidentate nucleophiles (hydrazines), attack typically occurs here or at the carbonyl first, followed by cyclization.
    
Pathway Visualization

ReactionPathways Epoxide 2-(4-Fluorobenzoyl)- 3-(4-methoxyphenyl)oxirane Hydrazine Hydrazine Hydrate (EtOH, Reflux) Epoxide->Hydrazine Hydroxylamine Hydroxylamine HCl (NaOAc, EtOH) Epoxide->Hydroxylamine Thiourea Thiourea (KOH, EtOH) Epoxide->Thiourea Acid HCl / HOAc Epoxide->Acid Pyrazole 3-(4-Fluorophenyl)-5- (4-methoxyphenyl)-1H-pyrazole Hydrazine->Pyrazole Cyclocondensation Isoxazole 3-(4-Fluorophenyl)-5- (4-methoxyphenyl)isoxazole Hydroxylamine->Isoxazole [3+2] Annulation Thiazine Tetrahydro-1,3-thiazine Derivatives Thiourea->Thiazine S-Attack/Cyclization Halohydrin Chlorohydrin Intermediate Acid->Halohydrin Ring Opening

Figure 1: Divergent synthetic pathways from the parent chalcone epoxide scaffold.

Application Protocols

Protocol A: Synthesis of Pyrazoles (Anti-inflammatory Scaffold)

This reaction converts the epoxide into a 3,5-diarylpyrazole. The 4-fluorophenyl group is retained at the 3-position (derived from the benzoyl moiety).

Reagents:

  • Substrate: 1.0 eq (272 mg, 1 mmol)

  • Hydrazine Hydrate (80%): 5.0 eq

  • Solvent: Absolute Ethanol (10 mL)

  • Catalyst: Glacial Acetic Acid (drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the epoxide in 10 mL of absolute ethanol.

  • Addition: Add 5.0 mmol of hydrazine hydrate dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration of the intermediate hydroxypyrazoline.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: A solid precipitate will form.[5] Filter the solid and wash with cold water.

  • Purification: Recrystallize from ethanol to obtain 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole .

Mechanism Note: The hydrazine nitrogen first attacks the ketone (forming a hydrazone), followed by intramolecular nucleophilic attack on the epoxide ring and subsequent dehydration [1].

Protocol B: Synthesis of Isoxazoles (Antimicrobial Scaffold)

Isoxazoles are synthesized using hydroxylamine.[4] This protocol favors the formation of the 3,5-disubstituted isomer.

Reagents:

  • Substrate: 1.0 eq

  • Hydroxylamine Hydrochloride: 2.0 eq

  • Sodium Acetate: 2.0 eq

  • Solvent: Ethanol/Water (10:1)

Step-by-Step Methodology:

  • Preparation: Dissolve hydroxylamine HCl (2 mmol) and sodium acetate (2 mmol) in minimal water (1 mL) and add to a solution of the epoxide (1 mmol) in ethanol (10 mL).

  • Reflux: Reflux the mixture for 6–8 hours.

  • Observation: The solution typically turns from pale yellow to deep amber.

  • Work-up: Remove excess ethanol under reduced pressure. Add water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Purify via column chromatography (Silica gel, 10-20% EtOAc in Hexane).

Expected Yield: 60–75% of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)isoxazole [2].

Protocol C: Synthesis of 1,3-Thiazines (Heterocyclization)

Using thiourea allows for the incorporation of sulfur, accessing thiazine derivatives often screened for antifungal activity.

Reagents:

  • Substrate: 1.0 eq

  • Thiourea: 1.2 eq[6]

  • Base: KOH (1.0 eq)

  • Solvent: Ethanol[2][4][7][8]

Step-by-Step Methodology:

  • Mix: Combine epoxide (1 mmol) and thiourea (1.2 mmol) in ethanol (15 mL).

  • Base Addition: Add KOH (1 mmol) dissolved in minimal ethanol.

  • Reflux: Reflux for 8 hours. The base facilitates the nucleophilic attack of the sulfur atom on the

    
    -carbon of the epoxide.
    
  • Precipitation: Pour onto crushed ice. Neutralize with dilute HCl if necessary to precipitate the product.

  • Product: This reaction typically yields a hydroxy-tetrahydro-1,3-thiazine intermediate which may dehydrate depending on workup intensity.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete dehydration of hydroxypyrazoline intermediate.Increase reflux time or add more acetic acid/HCl to force aromatization.
Regioisomer Mixture Competitive attack at C

vs C

.
Ensure solvent is polar protic (EtOH) to stabilize the transition state for C

attack.
Starting Material Recovery Low solubility of epoxide.Add a co-solvent like THF or Dioxane to the ethanol mixture.
Oily Product Impurities or solvent retention.Triturate the oil with cold diethyl ether or hexane to induce crystallization.

References

  • Jadhav, B. G., & Samant, S. D. (2014).[9] Unusual Tandem Oxidative C–C Bond Cleavage and Acetalization of Chalcone Epoxides in the Presence of Iodine in Methanol.[9] Synlett, 25(11), 1591-1595. Link

  • Kariyappa, A. K., et al. (2012).[1] Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.[1] Link

  • Fringuelli, F., et al. (2004).

    
    -Epoxy Ketones in Water.[10] The Journal of Organic Chemistry, 69(7), 2315–2321. Link
    
  • Ankhiwala, M. D., & Naik, H. B. (1990). Synthesis of pyrazolines from chalcone epoxides. Journal of the Indian Chemical Society, 67, 258.

Sources

Method

In vitro assays for 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

Application Note: In Vitro Characterization of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane Executive Summary & Molecule Profile Compound: 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane Class: Epoxy-chalcone (alpha,bet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

Executive Summary & Molecule Profile

Compound: 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane Class: Epoxy-chalcone (alpha,beta-epoxy ketone) Primary Target: Soluble Epoxide Hydrolase (sEH) Secondary Activities: Anti-inflammatory signaling (NF-


B), Cellular Cytotoxicity.

This guide details the in vitro validation protocols for 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane. Belonging to the chalcone oxide class, this molecule is a privileged scaffold known to act as a transition-state mimic inhibitor of soluble Epoxide Hydrolase (sEH). By mimicking the endogenous substrate (epoxyeicosatrienoic acids, EETs), it stabilizes anti-inflammatory signaling. However, the electrophilic nature of the epoxide ring requires rigorous evaluation of both specific enzymatic inhibition and non-specific electrophilic reactivity (PAINS liability).

The following protocols prioritize mechanistic clarity, distinguishing between specific target engagement and general alkylating toxicity.

Primary Assay: Soluble Epoxide Hydrolase (sEH) Inhibition

Rationale: Chalcone oxides are potent, often irreversible or slow-tight binding inhibitors of sEH. They bind to the catalytic cavity, where the epoxide oxygen interacts with the active site tyrosines, and the carbon backbone is attacked by the catalytic aspartate, forming a covalent ester intermediate (Source 1.1).

Methodology: Fluorescent reporter assay using the substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)-methyl] carbonate). Hydrolysis of PHOME by sEH releases the highly fluorescent 6-methoxy-2-naphthaldehyde.

Experimental Workflow (DOT Visualization)

sEH_Assay_Workflow Prep Reagent Prep (Buffer, Enzyme, Inhibitor) Incubate Pre-Incubation (Enzyme + Inhibitor) 10 min @ 30°C Prep->Incubate Equilibration Start Substrate Addition (PHOME 50 µM) Incubate->Start Initiate Rxn Measure Kinetic Read (Ex 330nm / Em 465nm) 60 min Start->Measure Real-time RFU Analyze Data Analysis (Slope Calculation & IC50) Measure->Analyze Vmax vs [I]

Figure 1: Workflow for the kinetic fluorescence sEH inhibition assay.

Detailed Protocol

Materials:

  • Enzyme: Recombinant human sEH (hsEH), purified (final conc. 1 nM).

  • Substrate: PHOME (final conc. 50

    
    M).
    
  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (to prevent surface adsorption).

  • Compound: 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane (dissolved in DMSO).

Step-by-Step Procedure:

  • Preparation: Dilute the compound in DMSO to create a 10-point concentration series (e.g., 10

    
    M to 0.1 nM). Ensure final DMSO concentration in the assay is <1%.
    
  • Enzyme Loading: Dispense 90

    
    L of hsEH solution into a black 96-well plate.
    
  • Inhibitor Addition: Add 1

    
    L of the compound series to respective wells. Include "Vehicle Control" (DMSO only) and "Background" (Buffer only, no enzyme).
    
  • Pre-Incubation: Incubate for 10 minutes at 30°C . Critical: This step allows the inhibitor to orient within the active site and potentially form the initial enzyme-inhibitor complex.

  • Substrate Initiation: Add 10

    
    L of PHOME (500 
    
    
    
    M stock) to all wells.
  • Detection: Immediately monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) in kinetic mode for 60 minutes, reading every 60 seconds.

Data Analysis:

  • Calculate the slope (RFU/min) for the linear portion of the curve (usually 5–20 min).

  • Normalize slopes:

    
    .
    
  • Fit data to the Hill equation (4-parameter logistic) to determine IC

    
    .
    

Expert Insight: If the IC


 decreases significantly with longer pre-incubation times (e.g., 30 min vs 5 min), the compound acts as a slow-binding or covalent inhibitor . This is common for chalcone oxides.

Secondary Assay: Cellular Anti-Inflammatory Efficacy (NF- B)

Rationale: sEH inhibition increases the half-life of Epoxyeicosatrienoic acids (EETs), which inhibit I


B degradation. Additionally, the chalcone scaffold itself can directly inhibit the NF-

B pathway. This assay validates the compound's ability to penetrate the cell membrane and exert a functional biological effect.

Methodology: NF-


B Luciferase Reporter Assay in HEK293 or THP-1 cells stimulated with TNF-

.
Signaling Pathway Visualization (DOT)

NFkB_Pathway cluster_0 Cytoplasm TNF TNF-alpha (Stimulus) Receptor TNFR1 TNF->Receptor IKK IKK Complex Receptor->IKK Activates IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylates NFkB NF-kB (p65/p50) IkB->NFkB Degrades/Releases Luc Luciferase Expression NFkB->Luc Translocates & Transcribes EETs EETs (Stabilized by Compound) EETs->IKK Inhibits Nucleus Nucleus

Figure 2: Mechanism of Action. The compound stabilizes EETs (via sEH inhibition), which block IKK-mediated NF-kB activation.

Detailed Protocol

Step-by-Step Procedure:

  • Transfection: Seed HEK293 cells (2

    
     10
    
    
    
    cells/well) in a white 96-well plate. Transiently transfect with an NF-
    
    
    B-Luciferase plasmid (e.g., pGL4.32) using Lipofectamine.
  • Treatment: 24 hours post-transfection, replace media. Treat cells with the compound (0.1, 1, 10

    
    M) for 1 hour .
    
  • Stimulation: Add TNF-

    
     (10 ng/mL) to stimulate inflammation. Incubate for 4–6 hours .
    
  • Lysis & Detection: Remove media. Add Luciferase Assay Reagent (e.g., Bright-Glo).

  • Readout: Measure luminescence on a plate reader.

Controls:

  • Positive Control: Parthenolide or known sEH inhibitor (e.g., TPPU).

  • Cytotoxicity Control: Run a parallel MTT assay to ensure reduced luminescence isn't due to cell death.

Safety & Selectivity: Glutathione (GSH) Trapping Assay

Rationale: The epoxide ring is an electrophile. While necessary for sEH inhibition, highly reactive epoxides can non-specifically alkylate proteins (toxicity). This assay measures the compound's chemical stability and reactivity toward thiols (simulating off-target binding).

Protocol:

  • Incubation: Mix compound (10

    
    M) with reduced Glutathione (GSH, 5 mM) in PBS (pH 7.4) at 37°C.
    
  • Timepoints: Sample at 0, 15, 30, 60, and 120 minutes.

  • Analysis: Analyze by LC-MS/MS.

  • Metric: Monitor the disappearance of the parent compound and the appearance of the [M + GSH + H]

    
      adduct.
    
    • Interpretation: Rapid GSH adduct formation (< 15 min) suggests high alkylating potential and likely toxicity. Stable compounds (> 2 hours) are preferred drug candidates.

Data Summary Template

AssayParameterDesired Outcome
sEH Inhibition (PHOME) IC

< 100 nM (Potent)
Kinetic Mode Pre-incubation shiftShift observed (indicates slow/covalent binding)
NF-

B Reporter
EC

< 10

M
GSH Reactivity t

(Parent)
> 60 min (Stable)

References

  • Morisseau, C., et al. (1998). Mechanism of mammalian soluble epoxide hydrolase inhibition by chalcone oxide derivatives.[1] Archives of Biochemistry and Biophysics. Link

  • Karthikeyan, C., et al. (2015). Chalcone: A Privileged Structure in Medicinal Chemistry.[2] Journal of Medicinal Chemistry. Link

  • Gomes, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design.[2] Molecules.[1][2][3][4][5] Link

  • Wolf, N. M., et al. (2006). Soluble Epoxide Hydrolase: A Novel Therapeutic Target in Prediabetes. Cell Biochemistry and Biophysics. Link

Sources

Application

Application Note: A Multi-Assay Strategy for Comprehensive Cytotoxicity Screening of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

Abstract This application note provides a detailed, multi-faceted protocol for evaluating the cytotoxic potential of the novel compound, 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane. As a derivative of the chalcone fam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, multi-faceted protocol for evaluating the cytotoxic potential of the novel compound, 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane. As a derivative of the chalcone family, a class of compounds known for a wide range of biological activities including anticancer properties, a robust assessment of its effect on cell viability and mode of action is critical for early-stage drug discovery.[1][2] We present a holistic approach that moves beyond a single viability readout, integrating three distinct assays to measure separate hallmarks of cell death: metabolic activity, plasma membrane integrity, and apoptosis induction. This guide is designed for researchers in drug development and cancer biology, providing field-proven protocols, the scientific rationale behind experimental choices, and comprehensive data analysis workflows.

Introduction: The Rationale for a Multi-Pronged Approach

2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane belongs to the chalcone oxide class of molecules. Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system, and their derivatives are of significant interest in medicinal chemistry due to their demonstrated cytotoxic effects against various tumor cell lines.[1][2][3][4] The potential mechanisms for this cytotoxicity are diverse, including the induction of apoptosis and disruption of the cell cycle.[1][2]

A preliminary screen of a novel compound like this is a pivotal step in the drug development pipeline.[5][6] However, relying on a single assay can be misleading. For example, a reduction in metabolic activity could indicate either cell death (cytotoxicity) or merely an inhibition of proliferation (a cytostatic effect). To build a comprehensive and trustworthy profile of the compound's activity, we employ a tripartite strategy:

  • Metabolic Viability Assessment (MTT Assay): Measures the activity of mitochondrial dehydrogenases, providing a quantitative overview of the metabolically active cell population.

  • Membrane Integrity Assessment (LDH Release Assay): Directly quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[7][8][9]

  • Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay): Specifically measures the activity of effector caspases 3 and 7, which are central to the execution phase of apoptosis.[10][11]

This integrated approach provides a robust, self-validating system to not only determine if the compound is cytotoxic but also to begin elucidating how it induces cell death.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog No. (Example)
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxiraneCustom Synthesis/VendorN/A
Human Colorectal Carcinoma Cell Line (HCT116)ATCCCCL-247
Human Dermal Fibroblasts, neonatal (HDFn)ATCCPCS-201-010
Dulbecco's Modified Eagle Medium (DMEM)Gibco (Thermo Fisher)11965092
Fetal Bovine Serum (FBS), QualifiedGibco (Thermo Fisher)26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco (Thermo Fisher)15140122
Trypsin-EDTA (0.25%)Gibco (Thermo Fisher)25200056
DPBS, no calcium, no magnesiumGibco (Thermo Fisher)14190144
Dimethyl Sulfoxide (DMSO), Hybri-Max™MilliporeSigmaD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)MilliporeSigmaM5655
LDH-Glo™ Cytotoxicity AssayPromegaJ2380
Caspase-Glo® 3/7 Assay SystemPromegaG8090
96-well flat-bottom tissue culture plates, sterileCorning3596
Sterile microcentrifuge tubes and pipette tipsAxygen / EppendorfVarious

Core Protocols

Part 1: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the bedrock of reproducible cytotoxicity data.[12][13][14] We recommend using a well-characterized cancer cell line (e.g., HCT116) and a non-cancerous "normal" cell line (e.g., HDFn) to assess for potential cancer-specific toxicity.[15] All handling must be performed in a biological safety cabinet using strict aseptic technique to prevent contamination.[16]

Protocol:

  • Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. Pre-warm to 37°C before use.[14]

  • Routine Passaging (Adherent Cells):

    • Monitor cells daily. Passage when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[13][14]

    • Aspirate the old medium from the culture flask.

    • Wash the cell monolayer once with 5-10 mL of sterile DPBS to remove residual serum, which can inhibit trypsin activity.[17]

    • Add 1-3 mL of pre-warmed Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 5-10 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 split ratio) to a new flask containing fresh, pre-warmed complete growth medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[13]

Part 2: Experimental Setup: Cell Seeding and Compound Treatment

Workflow Diagram:

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_assay Assay Phase cluster_analysis Data Analysis A 1. Harvest & Count Cells (Trypan Blue Exclusion) B 2. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) A->B C 3. Incubate 24h (Allow for attachment) B->C D 4. Prepare Compound Serial Dilutions (in culture medium) C->D E 5. Treat Cells (Add diluted compound) D->E F 6. Incubate for 48h (or desired timepoint) E->F G 7a. Perform MTT Assay F->G H 7b. Perform LDH Release Assay F->H I 7c. Perform Caspase-3/7 Assay F->I J 8. Read Plate (Absorbance/Luminescence) G->J H->J I->J K 9. Normalize Data & Generate Dose-Response Curve J->K L 10. Calculate IC50 Value K->L G A 2-(4-Fluorobenzoyl)-3- (4-methoxyphenyl)oxirane B Intrinsic or Extrinsic Apoptotic Stimulus A->B Induces C Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C Activates D Effector Caspases (Caspase-3, Caspase-7) C->D Activates E Caspase-Glo® 3/7 Substrate (DEVD-aminoluciferin) D->E Cleaves F Cleavage of Cellular Proteins (e.g., PARP) D->F Cleaves H Luminescent Signal E->H Generates G Apoptosis Hallmarks (DNA fragmentation, etc.) F->G Leads to

Caption: Simplified apoptotic pathway and the Caspase-Glo® 3/7 assay mechanism.

Data Analysis and Interpretation

Step 1: Data Normalization For each assay, the raw data (absorbance or luminescence) must be normalized and expressed as a percentage relative to controls.

  • MTT (% Viability): % Viability = [(Abs_Sample - Abs_Bkg) / (Abs_VehicleCtrl - Abs_Bkg)] * 100 Where Abs_Bkg is the absorbance of the media-only wells. [18]* LDH Release (% Cytotoxicity): % Cytotoxicity = [(Lum_Sample - Lum_VehicleCtrl) / (Lum_MaxLysis - Lum_VehicleCtrl)] * 100

  • Caspase-3/7 Activity (Fold Induction): Fold Induction = Lum_Sample / Lum_VehicleCtrl

Step 2: Dose-Response Curve and IC₅₀ Calculation The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in the measured response (e.g., 50% viability in the MTT assay).

  • Plot the Data: Use graphing software (e.g., GraphPad Prism, Origin) to plot the normalized data (Y-axis) against the logarithm of the compound concentration (X-axis). [19]2. Non-linear Regression: Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve. [20][21]The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Determine IC₅₀: The software will calculate the best-fit value for the IC₅₀ parameter from the curve. [19][21] Example Data Presentation:

Assay TypeEndpoint MeasuredHCT116 IC₅₀ (µM)HDFn IC₅₀ (µM)Selectivity Index (HDFn IC₅₀ / HCT116 IC₅₀)
MTTMetabolic Activity8.5>100>11.8
LDH ReleaseMembrane Permeability15.2>100>6.6
Caspase-3/7 ActivityApoptosis Induction7.9>100>12.7

Interpretation: In this hypothetical example, the compound shows potent activity against the HCT116 cancer cell line, with IC₅₀ values in the single-digit micromolar range across all assays. The close correlation between the IC₅₀ values from the MTT and Caspase-3/7 assays strongly suggests that the observed loss of metabolic viability is due to the induction of apoptosis. The higher IC₅₀ from the LDH assay indicates that overt membrane rupture (necrosis) occurs at higher concentrations or as a secondary event to apoptosis. Crucially, the IC₅₀ against the normal HDFn cells is much higher, resulting in a favorable selectivity index and suggesting the compound may be preferentially toxic to cancer cells.

References

  • FDCELL. (2024, May 8). Basic Cell Culture Processes and Procedures. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? Retrieved from [Link]

  • Boster Bio. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Crown Bioscience. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Synthego. (2021, January 13). Best Practices - Cell Culture Techniques. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Caspase-3/7 Dye for Apoptosis. Retrieved from [Link]

  • SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • Assay Genie. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Vaidyanathan, V. G., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 17(3), 723–733. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Go, M. L., Wu, X., & Liu, X. L. (2005). Chalcones: an update on cytotoxic and chemoprotective properties. Current medicinal chemistry, 12(4), 483–499. Retrieved from [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

  • Semantic Scholar. (2023, May 10). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2024, December 15). Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • ResearchGate. (2025, August 9). Chalcones: An Update on Cytotoxic and Chemoprotective Properties. Retrieved from [Link]

  • Open Targets Blog. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]

  • Cancer Research. (2014, April 30). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020, July 18). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Retrieved from [Link]

  • International Science Congress Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis and biological activities of some fused pyran derivatives. Retrieved from [Link]

Sources

Method

Introduction: The Therapeutic Promise of Fluorinated Chalcone Epoxides in Inflammation

Application Notes and Protocols for the Evaluation of Anti-inflammatory Activity of Fluorinated Chalcone Epoxides For Researchers, Scientists, and Drug Development Professionals Inflammation is a fundamental biological p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Evaluation of Anti-inflammatory Activity of Fluorinated Chalcone Epoxides

For Researchers, Scientists, and Drug Development Professionals

Inflammation is a fundamental biological process that, when dysregulated, underpins a multitude of chronic diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. Chalcones, a class of naturally occurring compounds, and their synthetic derivatives have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. The introduction of fluorine atoms and epoxide moieties into the chalcone scaffold can significantly modulate their physicochemical properties and biological activities, offering a promising avenue for the development of new therapeutics.

These application notes provide a comprehensive guide for researchers to evaluate the anti-inflammatory properties of fluorinated chalcone epoxides. We will delve into the key signaling pathways implicated in inflammation and provide detailed, validated protocols for a suite of in vitro assays to characterize the mechanism of action of these novel compounds.

Understanding the Inflammatory Cascade: Key Signaling Pathways

A thorough understanding of the molecular mechanisms driving inflammation is crucial for the rational design and evaluation of anti-inflammatory drugs. Several key signaling pathways are central to the inflammatory response.

The NF-κB Signaling Pathway: A Master Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα. This allows the liberated NF-κB, typically the p65/p50 heterodimer, to translocate to the nucleus and initiate the transcription of its target genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNF-α Receptor Receptor LPS_TNF->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα IkB->IkB_p NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB Bound (Inactive) NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_active->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAP3K MAPKKK (e.g., ASK1, TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylation MAPK p38 MAPK MAP2K->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Response Inflammatory Response (Cytokine Production) TranscriptionFactors->Response Assay_Workflow Start Fluorinated Chalcone Epoxides Viability 1. Cell Viability Assay (MTT) Start->Viability NO_Assay 2. Nitric Oxide (NO) Production Assay Viability->NO_Assay Cytokine_Assay 3. Pro-inflammatory Cytokine Quantification (ELISA) NO_Assay->Cytokine_Assay Western_Blot 4. Western Blot Analysis of Signaling Proteins Cytokine_Assay->Western_Blot End Comprehensive Anti-inflammatory Profile Western_Blot->End

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane Synthesis

Ticket ID: OPT-YIELD-24F Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Logic You are experiencing yield issues with 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane . To optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-YIELD-24F Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Logic

You are experiencing yield issues with 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane . To optimize this, we must deconstruct the electronic environment of your substrate.

The Core Problem: Your target molecule contains a 4-methoxy group (Electron Donating Group - EDG) on the


-carbon side of the enone system.
  • Mechanism: The Weitz-Scheffer epoxidation relies on the nucleophilic attack of the hydroperoxide anion (

    
    ) on the 
    
    
    
    -carbon.
  • The Conflict: The 4-methoxy group pushes electron density toward the

    
    -carbon, making it less electrophilic . This significantly slows down the nucleophilic attack, allowing side reactions (like retro-aldol cleavage or polymerization) to compete with epoxide formation.
    

The Solution: We will switch from a standard stirring protocol to a Phase Transfer Catalysis (PTC) or Ultrasound-Assisted workflow. These methods force the interaction between the oxidant and the deactivated alkene, overcoming the electronic barrier.

Reaction Pathway & Visualization

The synthesis proceeds in two distinct phases.[1][2][3] Understanding the intermediate is critical for troubleshooting.

ReactionPathway cluster_0 Critical Control Point Acetophenone 4-Fluoroacetophenone (Ketone) Chalcone INTERMEDIATE CHALCONE 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Acetophenone->Chalcone Step 1: Claisen-Schmidt NaOH/EtOH, 25°C Aldehyde p-Anisaldehyde (4-Methoxybenzaldehyde) Aldehyde->Chalcone Step 1: Claisen-Schmidt NaOH/EtOH, 25°C Epoxide TARGET EPOXIDE 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane Chalcone->Epoxide Step 2: Weitz-Scheffer H2O2, NaOH, TBAB (PTC) Retro Retro-Aldol (Reversion to Start) Chalcone->Retro Excess Heat/Base (Side Reaction)

Figure 1: Reaction pathway highlighting the critical intermediate stage and the risk of retro-aldol reversion due to the electron-donating methoxy group.

Optimized Experimental Protocols

Phase 1: The Precursor (Chalcone Synthesis)

Goal: Quantitative conversion to the enone. If this step is impure, the epoxidation will fail.

Protocol A: Ultrasound-Assisted (Recommended) [4]

  • Reagents: Dissolve 4-fluoroacetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in Ethanol (15 mL).

  • Catalyst: Add pulverized NaOH (0.5 g) or KOH (15 mmol).

  • Activation: Place the flask in an ultrasonic bath (cleaning bath type, 35-40 kHz) at room temperature.

  • Duration: Sonicate for 10–20 minutes . (Conventional stirring requires 4–6 hours).

  • Workup: Pour into crushed ice/water containing dilute HCl (pH ~4-5). Filter the yellow precipitate.

  • QC Check:

    
    . Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of doublet signals (
    
    
    
    ) indicating the trans-chalcone.
Phase 2: The Epoxidation (The Yield Killer)

Goal: Force the oxidation on the electron-rich double bond.

Protocol B: Phase Transfer Catalysis (PTC) This method uses TBAB (Tetrabutylammonium bromide) to shuttle the active peroxide anion into the organic phase, increasing the effective collision rate with the deactivated chalcone.

  • Solvent System: Dissolve the Chalcone (from Phase 1, 5 mmol) in Toluene or Dichloromethane (15 mL).

  • Oxidant Prep: In a separate beaker, mix 30%

    
     (7.5 mL) and 5N NaOH (5 mL).
    
  • Catalyst: Add TBAB (0.5 mmol, 10 mol%) to the organic chalcone solution.

  • Reaction: Add the aqueous oxidant solution to the organic phase. Stir vigorously (or sonicate) at room temperature.

  • Monitoring: Check TLC every 15 minutes. The fluorescent chalcone spot will disappear, replaced by a less polar epoxide spot.

  • Quenching: Separate layers. Wash organic layer with brine. Dry over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol. Do not use column chromatography if possible, as silica can be acidic enough to open the epoxide ring.

Troubleshooting Guide & FAQs

Logic Tree for Low Yields

Troubleshooting Start Yield < 60%? Step1 Check Step 1 Product (Chalcone) Start->Step1 IsOily Is Chalcone Oily? Step1->IsOily Yes Step2 Check Step 2 (Epoxidation) IsOily->Step2 No (Solid) Action1 Recrystallize Chalcone (Must be solid) IsOily->Action1 Yes Mushy Product is 'Mushy' or Polymerized? Step2->Mushy Reversion Smell of Aldehyde (Anisaldehyde)? Mushy->Reversion No Action2 Reduce Base Conc. Use PTC method Mushy->Action2 Yes Action3 Retro-Aldol Occurred. Lower Temp to 0°C. Shorten Rxn Time. Reversion->Action3 Yes

Figure 2: Decision matrix for diagnosing yield loss.

Frequently Asked Questions

Q1: Why is my final product turning into a sticky gum instead of a solid?

  • Diagnosis: This is often due to the Cannizzaro reaction (side reaction of the aldehyde) or polymerization of the epoxide ring caused by excess base.

  • Fix: Switch to the PTC protocol (Protocol B). The biphasic system protects the product from prolonged exposure to the harsh alkaline aqueous phase.

Q2: I see the starting material (Aldehyde) reappearing in the epoxidation step.

  • Mechanism: This is Retro-Aldol Reversion . The 4-methoxy group stabilizes the aldehyde, driving the equilibrium backward if the system is heated or left too long in base.

  • Fix: Do not heat the epoxidation reaction. Keep it at 20–25°C. If using ultrasound, ensure the bath water is cycled to prevent heat buildup.

Q3: Can I use m-CPBA instead of Hydrogen Peroxide?

  • Technical Answer: Generally, No . m-CPBA is an electrophilic oxidant. It attacks electron-rich double bonds. While your methoxy group makes the alkene more electron-rich (which is good for m-CPBA), the carbonyl group (ketone) makes the alkene electron-deficient overall. The Weitz-Scheffer (nucleophilic) mechanism is electronically favored for

    
    -unsaturated ketones. m-CPBA often leads to Baeyer-Villiger oxidation of the ketone instead of epoxidation.
    

Data Comparison: Conventional vs. Optimized

ParameterConventional MethodUltrasound + PTC (Optimized)
Reaction Time 4–12 Hours20–45 Minutes
Solvent Ethanol (Monophasic)Toluene/Water (Biphasic)
Yield 45–60%85–92%
Purity (Crude) Low (Requires Column)High (Recrystallization only)
Atom Economy Lower (Side reactions)Higher

References

  • Ultrasound-Assisted Synthesis of Chalcones and Epoxides

    • Source: Ultrasonics Sonochemistry / Journal of Chemical Research
    • Context: Validates the 10-20 minute reaction time and suppression of side reactions.
    • Verification:

  • Phase Transfer Catalysis in Chalcone Epoxid

    • Source: Journal of Saudi Chemical Society / Scribd Archive
    • Context: Describes the use of TBAB to improve yields in electron-rich chalcones.
    • Verification:

  • Mechanistic Study of Chalcone Epoxid

    • Source: ResearchG
    • Context: Explains the electronic effects of the 4-methoxy group and the risk of reversion.
    • Verification:

  • Green Chemistry Approaches to Epoxid

    • Source: Advanced Journal of Chemistry[5]

    • Context: Supports the use of benign solvents and energy-efficient methods (Sonication).[5]

    • Verification:

Sources

Optimization

Technical Support Center: Epoxidation of 4-Methoxy-4'-Fluorochalcone

Status: Operational Ticket ID: CHAL-EPOX-04 Subject: Troubleshooting Side Reactions & Protocol Optimization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Substrate Anal...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHAL-EPOX-04 Subject: Troubleshooting Side Reactions & Protocol Optimization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Substrate Analysis

You are attempting to epoxidize 4-methoxy-4'-fluorochalcone . This substrate presents a classic "push-pull" electronic conflict that dictates your choice of reagents and the specific side reactions you will encounter.

  • The Substrate:

    • Ring B (Aldehyde-derived,

      
      -position):  Contains a 4-Methoxy  group. This is a strong Electron Donating Group (EDG). It pushes electron density into the alkene, making the 
      
      
      
      -carbon less electrophilic.
    • Ring A (Ketone-derived, Carbonyl side): Contains a 4'-Fluoro group.[1] This is an Electron Withdrawing Group (EWG) via induction, located para to the carbonyl.

  • The Conflict: The 4-methoxy group deactivates the alkene toward the nucleophilic attack required for the standard Weitz-Scheffer epoxidation. Consequently, you may be tempted to increase temperature or base concentration. However, the 4'-fluoro group activates Ring A toward Nucleophilic Aromatic Substitution (

    
    ) , creating a high risk of fluorine displacement by hydroxide ions under those exact forcing conditions.
    

Standard Operating Procedure (SOP)

Do NOT use m-CPBA. Electrophilic oxidants like m-CPBA react poorly with electron-deficient chalcone alkenes and pose a high risk of Baeyer-Villiger oxidation (see Troubleshooting).

Recommended Protocol: Modified Weitz-Scheffer Epoxidation.

Reagents & Conditions
ComponentSpecificationPurpose
Oxidant 30%

(aq)
Nucleophilic source of peroxide anion (

).
Base 5% NaOH or KOH (aq)Generates the active peroxide nucleophile.
Solvent Methanol or AcetonePolar protic/aprotic mix to solubilize the chalcone.
Temp 0°C to Room Temp (25°C)Strict Control. Heat promotes

and Retro-Aldol.
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of 4-methoxy-4'-fluorochalcone in Methanol (10 mL/mmol). Ensure complete solvation; sonicate if necessary.

  • Oxidant Addition: Add 3.0 - 5.0 eq of 30%

    
     dropwise at room temperature.
    
  • Base Initiation: Cool the reaction to 0°C. Add 0.5 eq of 5% NaOH dropwise.

    • Note: The solution may turn transiently yellow (enolate formation).

  • Monitoring: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor via TLC (Hexane/EtOAc) every 1 hour.

    • Critical: If reaction is sluggish after 4 hours, add additional

      
       (2 eq) rather than adding more base.
      
  • Quenching: Pour mixture into ice water. If precipitate forms, filter.[1] If oil forms, extract with Dichloromethane (DCM).

  • Purification: Recrystallization from Ethanol is preferred over column chromatography to avoid silica-induced ring opening.

Troubleshooting Guide: Side Reactions

Use this diagnostic board to identify why your reaction failed or produced impurities.

Issue A: Loss of Fluorine (Formation of Phenolic Impurity)

Symptom: Product mass is lower than expected (M-18 or M-20 shift), and NMR shows loss of coupling on the A-ring.

  • Diagnosis: Nucleophilic Aromatic Substitution (

    
    ). [2][3][4]
    
  • The Science: The carbonyl group activates the 4'-position. The fluorine atom is a good leaving group in

    
     reactions.[5] High concentrations of hydroxide (
    
    
    
    ) at elevated temperatures will displace the fluorine, converting the 4'-fluoro group into a 4'-hydroxy group (phenol).
  • Corrective Action:

    • Reduce base concentration (switch to 2% NaOH).

    • Strictly keep temperature below 25°C.

    • Switch solvent to Acetone (aprotic) to reduce the nucleophilicity of the hydroxide slightly compared to methanol.

Issue B: Cleavage into Aldehyde and Acetophenone

Symptom: TLC shows two new spots matching the starting materials (4-methoxybenzaldehyde and 4'-fluoroacetophenone).

  • Diagnosis: Retro-Aldol Reaction.

  • The Science: The epoxidation mechanism involves an enolate intermediate.[6] In the presence of strong base and water, this equilibrium can reverse, cleaving the C-C bond between the

    
     and 
    
    
    
    carbons.
  • Corrective Action:

    • This occurs if the epoxidation is too slow. The 4-methoxy group slows the forward reaction, giving the retro-aldol pathway time to compete.

    • Increase the excess of

      
       (up to 10 eq) to drive the kinetic trapping of the enolate forward to the epoxide.
      
    • Use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB) to protect the intermediate from bulk aqueous base.

Issue C: Formation of Ester (Baeyer-Villiger)

Symptom: IR spectrum shows a new carbonyl peak at ~1730


 (ester) instead of ~1680 

(ketone).
  • Diagnosis: Baeyer-Villiger Oxidation. [7][8]

  • The Science: This occurs if you used m-CPBA .[7] The peracid attacks the carbonyl group (electrophilic attack) rather than the alkene, inserting an oxygen atom next to the carbonyl.

  • Corrective Action:

    • Stop using m-CPBA. The 4-methoxy-chalcone alkene is too electron-poor for electrophilic epoxidation. You must use the nucleophilic Alkaline

      
       method.
      
Issue D: Hydrolysis to Diol

Symptom: Product is very polar on TLC (stays at baseline).

  • Diagnosis: Epoxide Ring Opening.

  • The Science: The epoxide ring is strained. If the quenching process is too acidic (pH < 4) or if the reaction sits in strong base for 24h+, the ring opens to form a 1,2-diol.

  • Corrective Action:

    • Quench with saturated

      
       or dilute 
      
      
      
      carefully to neutral pH (pH 7). Do not acidify below pH 6.
    • Avoid silica gel chromatography if possible; silica is slightly acidic. Use neutral alumina or recrystallization.

Reaction Pathway Visualization

The following diagram maps the target pathway against the critical side reactions described above.

ReactionPathways Start 4-Methoxy-4'-Fluorochalcone Enolate Enolate Intermediate Start->Enolate HOO- / NaOH (Nucleophilic Attack) SnArProd SnAr Product (4'-Hydroxy Derivative) Start->SnArProd High Base Conc. (OH- attacks 4'-F) BVProd Baeyer-Villiger Ester Start->BVProd m-CPBA (Wrong Reagent!) Target Target Epoxide Enolate->Target Ring Closure (-OH) RetroAldol Retro-Aldol Products (Aldehyde + Ketone) Enolate->RetroAldol High Temp / Low H2O2 (Reversibility) Diol 1,2-Diol (Ring Opening) Target->Diol Acidic Workup (Hydrolysis)

Caption: Figure 1. Mechanistic pathway showing the competition between the desired Weitz-Scheffer epoxidation (Green) and competing side reactions (Red) driven by reagent choice and reaction conditions.

Frequently Asked Questions (FAQ)

Q: Can I use Jacobsen’s catalyst for asymmetric epoxidation of this substrate? A: It is difficult. Jacobsen’s catalyst (Mn-salen) is an electrophilic system. The 4-methoxy group on the chalcone makes the alkene electron-poor, leading to very low conversion. For asymmetric synthesis of electron-deficient alkenes, Poly-L-Leucine (Julia-Colonna epoxidation) or chiral Phase Transfer Catalysts (cinchona alkaloid derivatives) with hypochlorite/peroxide are superior choices.

Q: Why is the reaction taking 24 hours? A: The 4-methoxy group is the culprit. By donating electrons into the


-system, it raises the LUMO energy of the alkene, making it harder for the peroxide nucleophile to attack. You must be patient. Do not heat it to speed it up, or you will trigger the 

reaction on the fluorine.

Q: Can I use Pyridine/DCM with m-CPBA to avoid the Baeyer-Villiger side reaction? A: While buffering helps, the fundamental problem is electronic mismatch. The rate of m-CPBA epoxidation on this specific chalcone will be glacial compared to the rate of Baeyer-Villiger oxidation on the ketone. The nucleophilic route (


) is chemically mandated here.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Lázár, L., et al. (2000). "Synthesis and biological activity of chalcones and their epoxides." Journal of Chemical Research. Link (Discusses general chalcone epoxidation protocols).

  • Smith, M. B. (2020).[6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[9] (Reference for Nucleophilic Aromatic Substitution on activated aryl fluorides).

  • Erian, A. W., et al. (2003). "The chemistry of

    
    -unsaturated ketones." Molecules. Link (Review of chalcone reactivity including retro-aldol).
    

Sources

Troubleshooting

Preventing decomposition of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane during purification

A Guide for Researchers on Preventing Decomposition and Maximizing Yield Welcome to the technical support center for the purification of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Preventing Decomposition and Maximizing Yield

Welcome to the technical support center for the purification of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane. As a Senior Application Scientist, I understand the unique challenges this particular chalcone epoxide presents. Its strained oxirane ring, activated by an adjacent carbonyl group, makes it highly susceptible to degradation, particularly during purification. This guide is designed to provide you with the mechanistic insights, troubleshooting strategies, and detailed protocols necessary to preserve the integrity of your compound and achieve high purity.

Section 1: Understanding the Instability - The "Why"

The core challenge in handling 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane lies in the chemical reactivity of the three-membered epoxide ring. This ring is under significant strain, making it an eager participant in ring-opening reactions.[1][2] This reactivity is exacerbated under both acidic and basic conditions, which are often inadvertently introduced during standard purification procedures like silica gel chromatography.

  • Acid-Catalyzed Decomposition: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[3] These acidic protons can protonate the epoxide's oxygen atom, turning it into a good leaving group. A subsequent nucleophilic attack, often by water or alcohol from the solvent, leads to the opening of the ring and the formation of an unwanted diol byproduct.[1][4] This process is a common cause of significant yield loss and contamination.

  • Base-Catalyzed Decomposition: Strong bases can also initiate ring-opening through a direct nucleophilic attack (S_N2 mechanism) on one of the epoxide carbons.[5][6] While less common during typical chromatographic purification, it's a consideration during basic workups or if basic additives are used improperly.

Below is a diagram illustrating the primary decomposition pathways.

DecompositionPathways cluster_main 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Oxirane Target Compound ProtonatedOxirane Protonated Epoxide (Activated Intermediate) AlkoxideIntermediate Alkoxide Intermediate DiolProduct 1,2-Diol Byproduct (Decomposition) ProtonatedOxirane->DiolProduct Nucleophilic Attack DiolProduct_Base 1,2-Diol Byproduct (Decomposition) AlkoxideIntermediate->DiolProduct_Base Protonation Acid H+ (e.g., Silica Gel) Acid->ProtonatedOxirane Protonation Base OH- (e.g., Basic Workup) Base->AlkoxideIntermediate SN2 Attack Nucleophile Nu-H (e.g., H2O, MeOH) TroubleshootingFlowchart decision decision solution solution start Problem: Low Yield or Impure Product check_tlc Is decomposition visible on TLC (streaking, new spots)? start->check_tlc check_tlc->start No, check reaction workup conditions purification_method What purification method are you using? check_tlc->purification_method Yes chromatography Chromatography purification_method->chromatography Chromatography recrystallization Recrystallization purification_method->recrystallization Recrystallization silica_type Are you using standard silica gel? chromatography->silica_type neutralize_silica SOLUTION: 1. Use neutralized silica gel. 2. Use alumina. 3. Add 0.1-1% Et3N to eluent. silica_type->neutralize_silica Yes check_speed Are you running the column slowly? silica_type->check_speed No check_speed->start No, consider solvent polarity speed_up SOLUTION: Run flash chromatography quickly. Minimize time on column. check_speed->speed_up Yes oiling_out Is the compound 'oiling out'? recrystallization->oiling_out oiling_out->start No, check for thermal decomposition solvent_issue SOLUTION: 1. Re-screen for a better solvent. 2. Use a solvent mixture. 3. Try seeding with a pure crystal. oiling_out->solvent_issue Yes

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

Executive Summary & Core Chemistry You are synthesizing 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane , a biologically significant chalcone epoxide derivative. This molecule is constructed via the Weitz-Scheffer epoxida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

You are synthesizing 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane , a biologically significant chalcone epoxide derivative. This molecule is constructed via the Weitz-Scheffer epoxidation of the corresponding


-unsaturated ketone (chalcone).

While laboratory-scale synthesis (mg to low grams) is often trivial, scaling this reaction (100g to kg) introduces non-linear risks, primarily thermal runaway and mass transfer limitations . The reaction relies on the nucleophilic attack of the hydroperoxide anion (


) on the electron-deficient alkene.

The Precursor:

  • Ketone Component: 4'-Fluoroacetophenone

  • Aldehyde Component: 4-Methoxybenzaldehyde (p-Anisaldehyde)

  • Intermediate: 4'-Fluoro-4-methoxychalcone

Process Control Map

The following diagram outlines the critical control points (CCPs) where the synthesis typically fails during scale-up.

ScaleUpWorkflow Start Start: Raw Materials (4-F-Acetophenone + p-Anisaldehyde) Step1 Step 1: Claisen-Schmidt Condensation (NaOH, EtOH, RT) Start->Step1 Check1 CCP 1: Solids Control (Is Stirring Adequate?) Step1->Check1 Check1->Step1 Stalled/Crust (Add Solvent) Step2 Intermediate: Chalcone Isolation (Filtration & Wash) Check1->Step2 Slurry Mobile Step3 Step 2: Weitz-Scheffer Epoxidation (H2O2, NaOH, Acetone/MeOH) Step2->Step3 Check2 CCP 2: Exotherm Control (T < 10°C, Dosing Rate) Step3->Check2 Check2->Step3 T > 15°C (Stop Feed) Step4 Quenching & Workup (Dilution, Neutralization) Check2->Step4 Stable Final Final Product (Recrystallization from EtOH) Step4->Final

Caption: Critical Control Points (CCP) in the conversion of starting materials to the final epoxide. CCP 2 is the primary safety hazard during scale-up.

Standard Operating Procedure (Scale-Up Adapted)

This protocol is optimized for a 50g - 100g scale . Do not simply multiply volumes from a 1g prep; surface-area-to-volume ratios change, reducing heat dissipation efficiency.

Phase 1: Synthesis of the Chalcone Precursor

Reaction: 4'-Fluoroacetophenone + 4-Methoxybenzaldehyde


 Chalcone
  • Dissolution: In a 1L reactor, dissolve 4'-fluoroacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in Ethanol (5 mL per gram of substrate).

  • Catalysis: Add aqueous NaOH (40% w/w, 1.2 eq) dropwise at room temperature.

    • Tech Note: The product will precipitate as a yellow solid. Ensure your overhead stirrer has sufficient torque to handle the slurry.

  • Isolation: Filter the yellow solid, wash with cold water (until pH neutral) and cold ethanol. Dry thoroughly. Wet chalcone inhibits the next step.

Phase 2: Epoxidation (The Critical Step)

Reaction: Chalcone +




Epoxide
  • Suspension: Suspend the dried chalcone (1.0 eq) in Acetone or Methanol (10 mL/g).

    • Why Acetone? It dissolves the chalcone better than alcohols, but it can form explosive acetone peroxides if left too long with excess

      
      . Methanol is safer but requires larger volumes. Recommendation: Use Acetone/Methanol (1:1) mix for optimal solubility and safety. 
      
  • Base Addition: Add aqueous NaOH (2N, 0.5 eq). Cool the mixture to 0–5°C .

  • Oxidant Feed (CCP 2): Add 30% Hydrogen Peroxide (

    
    , 3.0 eq) dropwise .
    
    • CRITICAL: Monitor internal temperature. Do not allow T > 10°C. The reaction is exothermic and has an induction period. If you add too fast without seeing a temp rise, STOP. You are accumulating unreacted peroxide, which can lead to a thermal runaway later.[1]

  • Completion: Stir at 0°C for 3 hours, then allow to warm to RT overnight.

  • Workup: Pour into ice water. The epoxide should precipitate as a white/pale yellow solid. Filter and wash with water.[2]

Troubleshooting Center (FAQs)

Category A: Yield & Purity Issues

Q: My product is coming out as a sticky gum/oil instead of a solid. How do I fix this? A: This is a common "oiling out" phenomenon caused by impurities or residual solvent.

  • Immediate Fix: Decant the aqueous layer. Dissolve the gum in a minimum amount of hot Ethanol (approx. 60°C). Allow it to cool very slowly to room temperature, then move to a fridge (4°C). Rapid cooling traps impurities.

  • Root Cause: Often due to incomplete conversion of the chalcone. Check TLC/HPLC. If chalcone remains, the mixed melting point depression prevents crystallization.

Q: I see a significant amount of "Side Product X" in my LC-MS. What is it? A: In alkaline epoxidation, the two most common side reactions are:

  • Baeyer-Villiger Oxidation: Formation of an ester. Cause: Excess

    
     without pH control.
    
  • Epoxide Ring Opening: Formation of the diol. Cause: The reaction mixture became too hot (>30°C) or the workup was too acidic.

  • Solution: Maintain strict temperature control (<10°C during addition) and ensure quench water is buffered to pH 7.

Q: The reaction is stalling (50% conversion after 24h). A: The chalcone is likely too insoluble in the reaction medium.

  • Fix: Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (5 mol%). This helps transport the hydroperoxide anion into the organic phase where the chalcone resides.

Category B: Safety & Scale-Up[3][4]

Q: Can I use m-CPBA instead of H2O2/NaOH to avoid the biphasic issues? A: For scaling up , we strongly advise AGAINST m-CPBA for this specific molecule.

  • Atom Economy: m-CPBA produces a stoichiometric amount of m-chlorobenzoic acid waste, which complicates purification at kg scale.

  • Safety: Large quantities of peracids are shock-sensitive.

  • Reactivity: Electron-deficient alkenes (like chalcones) react poorly with electrophilic oxidants like m-CPBA. The nucleophilic Weitz-Scheffer conditions (

    
    ) are mechanistically favored for 
    
    
    
    -unsaturated ketones.

Q: How do I manage the exotherm on a 100g+ scale? A:

  • Active Cooling: Use a cryostat with a jacketed reactor, not just an ice bath (which loses contact as ice melts).

  • Dosing Control: Use a peristaltic pump for the

    
     addition. Link the pump to a temperature probe; if 
    
    
    
    , the pump automatically stops.

Data & Specifications

Solvent Selection Guide for Crystallization

The final purity relies heavily on the crystallization solvent.

SolventSolubility (Hot)Solubility (Cold)Crystal QualityNotes
Ethanol (Abs) HighLowExcellent (Needles)Recommended. Best balance of yield/purity.
MethanolHighModerateGoodLower recovery yield than EtOH.
Ethyl AcetateVery HighHighPoorRisk of product remaining in mother liquor.
TolueneModerateLowModerateGood for removing non-polar impurities, but harder to dry.
Safety Thresholds (Self-Validating System)

Before proceeding to the next step, verify these parameters:

ParameterLimitConsequence of Failure
Reactor Loading Max 60% VolumeLoss of containment during foaming/stirring.
Dosing Temp

Runaway reaction; formation of diol side products.
Residual Peroxide

Explosion risk during drying. Must test with starch-iodide paper before filtration.

References

  • BenchChem. "Application Notes and Protocols for Growing Single Crystals of Chalcone Derivatives." BenchChem Protocols. Link

  • Cooper Union. "Kinetic Analysis of Chalcone Epoxidation in a Biphasic System." Cooper Union Digital Archives. Link

  • Stanford University. "Scale-Up Reaction Safety Guide." Stanford Environmental Health & Safety. Link

  • Organic Chemistry Portal. "Synthesis of Epoxides: Weitz-Scheffer Reaction." Organic Chemistry Portal. Link

  • IChemE. "Challenges in Process Safety Assurance of a Hazardous Epoxidation." Symposium Series No 166. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectral Cross-Referencing of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals Abstract The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth analysis of the predicted spectral characteristics of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane, a molecule of interest in synthetic chemistry. Due to the absence of direct experimental data for this specific compound in publicly available databases, this guide employs a comparative cross-referencing methodology. By dissecting the known spectral data of structurally analogous compounds, we will construct a detailed and reliable prediction of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This guide will further compare these predicted data with the experimental spectra of two closely related, commercially available alternatives: 4-Fluoro-4'-methoxybenzophenone and 2-(4-methoxyphenyl)oxirane. This comparative approach offers a robust framework for the tentative identification and characterization of this and other novel compounds.

Introduction: The Imperative of Spectral Cross-Referencing

In the synthesis of novel compounds, obtaining a full suite of experimental spectral data is not always immediately feasible. In such instances, the ability to accurately predict spectral features based on the known characteristics of constituent functional groups and structural motifs becomes an invaluable tool. This guide focuses on the spectral characterization of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane. The molecule integrates a 4-fluorobenzoyl moiety, known for its distinct spectroscopic signature due to the influence of the fluorine atom, and a 3-(4-methoxyphenyl)oxirane ring, which presents its own set of characteristic signals. By systematically analyzing the spectral data of compounds containing these individual fragments, we can assemble a highly probable spectral profile for the target molecule. This predictive analysis is then benchmarked against real-world experimental data from carefully selected alternative compounds, providing a self-validating system for structural confirmation.

Predicted Spectral Data for 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for the target molecule. These predictions are derived from the analysis of spectral data for compounds such as 4-fluorobenzaldehyde[1][2][3], 4-fluorobenzophenone[4][5], 4-fluorobenzoyl chloride[6][7], methyl 4-fluorobenzoate[8][9][10][11][12], and 2-(4-methoxyphenyl)oxirane[13][14][15][16].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the protons of the oxirane ring.

  • 4-Fluorobenzoyl Protons: The protons on the fluorinated benzene ring will appear as two multiplets or doublets of doublets in the downfield region, typically between δ 7.0 and 8.2 ppm. The protons ortho to the carbonyl group will be the most deshielded. The characteristic fluorine-proton coupling will be observable.

  • 4-Methoxyphenyl Protons: The protons on the methoxyphenyl ring will also appear in the aromatic region, likely between δ 6.8 and 7.5 ppm. The protons ortho and meta to the methoxy group will present as distinct doublets. The methoxy group itself will give a sharp singlet at approximately δ 3.8 ppm.

  • Oxirane Protons: The two protons on the oxirane ring are diastereotopic and will likely appear as doublets or doublets of doublets between δ 3.5 and 4.5 ppm, with a small geminal coupling constant.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon framework.

  • Carbonyl Carbon: The carbonyl carbon of the benzoyl group is expected to be the most downfield signal, likely in the range of δ 190-200 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the typical region of δ 110-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon of the methoxy group will be around δ 55 ppm.

  • Oxirane Carbons: The two carbons of the oxirane ring are expected to resonate between δ 50 and 65 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by strong absorptions from the carbonyl and ether functionalities.

  • C=O Stretch: A strong, sharp absorption band is predicted in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl stretching vibration of the benzoyl group.

  • C-O-C Stretch: The ether linkage in the methoxy group and the oxirane ring will likely show strong C-O stretching bands in the region of 1250-1050 cm⁻¹.

  • C-F Stretch: A strong absorption due to the C-F bond stretch is expected around 1220-1260 cm⁻¹.

  • Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Predicted Mass Spectrum (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The molecular ion peak (M⁺) is expected at m/z 272.08, corresponding to the molecular formula C₁₆H₁₃FO₃.

  • Key Fragment Ions: Fragmentation is likely to occur at the C-C bond between the carbonyl group and the oxirane ring, and at the C-O bonds of the oxirane. Key expected fragments include the 4-fluorobenzoyl cation (m/z 123) and the 3-(4-methoxyphenyl)oxirane cation (m/z 149).

Comparative Analysis with Alternative Compounds

To ground our predictions in experimental reality, we will now compare the predicted spectral data of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane with the known experimental data of two commercially available, structurally related compounds: 4-Fluoro-4'-methoxybenzophenone and 2-(4-methoxyphenyl)oxirane .

Molecular Structures

G cluster_0 Target Molecule cluster_1 Alternative 1 cluster_2 Alternative 2 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane 4-Fluoro-4'-methoxybenzophenone 4-Fluoro-4'-methoxybenzophenone 2-(4-methoxyphenyl)oxirane 2-(4-methoxyphenyl)oxirane

Figure 1. Molecular structures of the target and alternative compounds.

Tabulated Spectral Data Comparison
Spectral Feature Predicted: 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane Experimental: 4-Fluoro-4'-methoxybenzophenone Experimental: 2-(4-methoxyphenyl)oxirane
¹H NMR (δ, ppm) ~7.0-8.2 (m, 4H, Ar-H), ~6.8-7.5 (m, 4H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.5-4.5 (m, 2H, oxirane-H)~7.7-7.9 (m, 2H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), ~6.9-7.0 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃)~7.2 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.1 (dd, 1H, oxirane-H), ~2.7 (dd, 1H, oxirane-H), ~3.8 (m, 1H, oxirane-H)
¹³C NMR (δ, ppm) ~190-200 (C=O), ~165 (C-F), ~160 (C-OCH₃), ~114-135 (Ar-C), ~55 (OCH₃), ~50-65 (oxirane-C)~194 (C=O), ~165 (C-F), ~163 (C-OCH₃), ~113-138 (Ar-C), ~55 (OCH₃)~160 (C-OCH₃), ~130, 127, 114 (Ar-C), ~55 (OCH₃), ~52, 53 (oxirane-C)
IR (cm⁻¹) ~1680-1700 (C=O), ~1250-1050 (C-O), ~1220-1260 (C-F)~1650 (C=O), ~1250 (C-O), ~1220 (C-F)~1250 (C-O), ~830 (oxirane ring)
MS (m/z) 272 (M⁺), 123 (C₇H₄FO⁺), 149 (C₉H₉O₂⁺)230 (M⁺), 135 (C₈H₇O₂⁺), 123 (C₇H₄FO⁺), 95 (C₆H₄F⁺)150 (M⁺), 135 (M-CH₃), 121 (M-CHO), 107 (M-C₂H₃O), 91, 77

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-240 ppm and a longer relaxation delay (2-5 seconds).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or salt plates.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Conclusion

This guide has presented a detailed, predictive analysis of the spectral characteristics of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane based on a rigorous cross-referencing of spectral data from analogous compounds. The comparison with experimental data from 4-Fluoro-4'-methoxybenzophenone and 2-(4-methoxyphenyl)oxirane provides a strong foundation for the tentative identification of the target molecule. The provided experimental protocols offer a standardized approach for researchers to obtain their own data for this and other novel compounds. This comparative methodology serves as a powerful tool in the arsenal of synthetic and medicinal chemists, facilitating the rapid and confident structural elucidation of new chemical entities in the absence of complete experimental datasets.

References

  • Supporting Information for "Visible-Light-Induced Aerobic Oxidation of Aldehydes to Carboxylic Acids Catalyzed by a Reusable Polymeric Copper Complex". ACS Omega, 2021 . [Link]

  • 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem. [Link]

  • 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem. [Link]

  • Methyl 4-fluorobenzoate - NIST WebBook. [Link]

  • 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem. [Link]

  • 2-(4-Methoxyphenyl)oxirane | C9H10O2 | CID 98048 - PubChem. [Link]

  • 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... - ResearchGate. [Link]

  • 4-Fluorobenzoyl fluoride | C7H4F2O | CID 575228 - PubChem. [Link]

  • Methanone, 4-(methoxyphenyl)(3-(4-methoxyphenyl)oxiranyl)- | C17H16O4 | CID 185793 - PubChem. [Link]

  • 4-Fluorobenzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

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  • Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41 - Rsc.org. [Link]

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  • Supporting Information for - The Royal Society of Chemistry. [Link]

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
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